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Foundational

An In-depth Technical Guide to 8-quinolinyl 6-quinoxalinecarboxylate: Chemical Structure and Physical Properties

Abstract This technical guide provides a comprehensive overview of the chemical structure and predicted physical properties of 8-quinolinyl 6-quinoxalinecarboxylate. This molecule is an ester derivative that incorporates...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure and predicted physical properties of 8-quinolinyl 6-quinoxalinecarboxylate. This molecule is an ester derivative that incorporates two biologically significant heterocyclic scaffolds: 8-hydroxyquinoline and quinoxaline-6-carboxylic acid. Given the prominence of quinoline and quinoxaline moieties in medicinal chemistry and materials science, this novel ester presents a compelling target for further investigation. This document outlines a plausible synthetic route, details its structural components, and predicts its key physicochemical and spectroscopic characteristics. The guide is intended for researchers and professionals in drug development and chemical sciences, offering a foundational understanding of this compound.

Introduction and Scientific Context

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in modern drug discovery. 8-quinolinyl 6-quinoxalinecarboxylate is a prime example of such a molecular hybrid, formed through the esterification of 8-hydroxyquinoline and quinoxaline-6-carboxylic acid.

  • The 8-Hydroxyquinoline (8-HQ) Moiety: 8-Hydroxyquinoline is a versatile chelating agent with a broad spectrum of biological activities, including antimicrobial, antifungal, neuroprotective, and anti-HIV properties[1]. Its ability to form stable complexes with various metal ions is a key aspect of its biological function[2]. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-HQ a potent bidentate ligand[2][3].

  • The Quinoxaline Moiety: The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a core component of numerous compounds with diverse pharmacological applications[4][5]. Quinoxaline derivatives have demonstrated efficacy as antibacterial, anticancer, antiviral, and anti-inflammatory agents[4][5].

The ester linkage in 8-quinolinyl 6-quinoxalinecarboxylate brings these two powerful heterocyclic systems together, creating a novel chemical entity with the potential for unique biological and material properties. This guide will explore the fundamental chemical and physical characteristics of this compound.

Chemical Structure and Nomenclature

The chemical structure of 8-quinolinyl 6-quinoxalinecarboxylate is characterized by the ester bond connecting the oxygen atom of 8-hydroxyquinoline to the carbonyl carbon of quinoxaline-6-carboxylic acid.

IUPAC Name: 8-quinolinyl 6-quinoxalinecarboxylate

Molecular Formula: C₁₈H₁₁N₃O₂

Molecular Weight: 313.31 g/mol

Chemical Structure:

Key Structural Features:

  • Quinoline Ring System: A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.

  • Quinoxaline Ring System: A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazine ring.

  • Carboxylate Ester Linkage: The functional group that connects the two heterocyclic moieties. This linkage may be susceptible to hydrolysis under acidic or basic conditions.

Proposed Synthesis of 8-quinolinyl 6-quinoxalinecarboxylate

While a specific synthesis for 8-quinolinyl 6-quinoxalinecarboxylate has not been reported in the literature, a plausible and efficient synthetic route can be designed based on standard esterification protocols. The most direct approach involves the coupling of quinoxaline-6-carboxylic acid and 8-hydroxyquinoline.

Synthetic Workflow

The proposed synthesis involves the activation of the carboxylic acid group of quinoxaline-6-carboxylic acid, followed by nucleophilic attack by the hydroxyl group of 8-hydroxyquinoline.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Esterification cluster_product Product quinoxaline_acid Quinoxaline-6-carboxylic Acid coupling Coupling Agent (e.g., DCC/DMAP) or Acyl Chloride Formation (SOCl₂) quinoxaline_acid->coupling hydroxyquinoline 8-Hydroxyquinoline hydroxyquinoline->coupling final_product 8-quinolinyl 6-quinoxalinecarboxylate coupling->final_product

Caption: Proposed synthetic workflow for 8-quinolinyl 6-quinoxalinecarboxylate.

Experimental Protocol (Steglich Esterification)

This protocol describes a potential synthesis using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • Quinoxaline-6-carboxylic acid

  • 8-Hydroxyquinoline

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve quinoxaline-6-carboxylic acid (1.0 eq) and 8-hydroxyquinoline (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir at room temperature.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure 8-quinolinyl 6-quinoxalinecarboxylate.

Causality Behind Experimental Choices:

  • DCC and DMAP: This combination is a standard and efficient method for esterification, proceeding under mild conditions and generally providing good yields.

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid and the DCC reagent.

  • Purification: Column chromatography is a standard technique to separate the desired ester from any unreacted starting materials and byproducts.

Predicted Physical and Spectroscopic Properties

Direct experimental data for 8-quinolinyl 6-quinoxalinecarboxylate is not available. The following properties are predicted based on its chemical structure and the known properties of its constituent moieties.

Physical Properties
PropertyPredicted Value/Description
Appearance Likely a crystalline solid at room temperature.
Melting Point Expected to be a relatively high-melting solid, likely above 150 °C. This requires experimental determination.
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. Likely insoluble in water.
UV-Vis Absorption Expected to exhibit strong UV absorption due to the extended aromatic systems of the quinoline and quinoxaline rings.
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 8-quinolinyl 6-quinoxalinecarboxylate.

TechniquePredicted Key Features
¹H NMR - Aromatic protons of the quinoline and quinoxaline rings would appear in the downfield region (typically 7.0-9.0 ppm).- The specific splitting patterns would be complex due to the multiple aromatic protons.
¹³C NMR - Carbonyl carbon of the ester would have a characteristic chemical shift around 160-170 ppm.- Aromatic carbons would appear in the range of 110-150 ppm.
Infrared (IR) - A strong C=O stretching vibration for the ester group is expected around 1720-1740 cm⁻¹.- C-O stretching vibrations would be observed in the 1100-1300 cm⁻¹ region.- Aromatic C-H and C=C stretching vibrations would be present.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) would be observed at m/z = 313.31.- Fragmentation patterns would likely show cleavage at the ester linkage, resulting in fragments corresponding to the quinoline and quinoxaline moieties.
Experimental Protocols for Characterization

The following are generalized protocols for obtaining the spectroscopic and physical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data to determine chemical shifts, integration, and coupling constants.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or a thin film on a salt plate.

  • Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS):

  • Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Melting Point Determination:

  • Place a small amount of the crystalline solid in a capillary tube.

  • Use a melting point apparatus to determine the temperature range over which the solid melts.

Potential Applications and Future Directions

The unique combination of the 8-hydroxyquinoline and quinoxaline scaffolds in 8-quinolinyl 6-quinoxalinecarboxylate suggests several potential areas of application that warrant further investigation.

  • Medicinal Chemistry: Given the broad biological activities of its parent compounds, this ester could be explored as a potential therapeutic agent. Its activity could be screened against various cancer cell lines, bacterial and fungal strains, and viral targets. The chelating ability of the 8-hydroxyquinoline moiety may also impart interesting biological properties.

  • Materials Science: The extended aromatic system and the presence of heteroatoms suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as a component in fluorescent sensors.

Future research should focus on the successful synthesis and purification of 8-quinolinyl 6-quinoxalinecarboxylate, followed by a thorough experimental characterization of its physical, chemical, and biological properties.

References

  • El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 199-204.
  • Kos, J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Chauhan, A., & Kumar, R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2013, 1-10.
  • Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • PubChem. (n.d.). 8-Quinolinecarboxylic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). Quinoline-8-carboxylic acid. Retrieved from [Link]

  • Patel, K., et al. (2018). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 23(11), 2998.
  • NextSDS. (n.d.). 6-QUINOXALINECARBOXYLIC ACID. Retrieved from [Link]

  • Abdel-Aal, A. M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 5(4), 223-261.
  • Gontijo, T. B., et al. (2021).
  • Rbaa, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293.
  • Shen, L., et al. (2023). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 66(1), 1-23.
  • Pal, S., & Tiekink, E. R. T. (2015). Crystal structure of 8-hydroxyquinolinium 2-carboxy-6-nitrobenzoate monohydrate.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 8-Quinolinyl 6-Quinoxalinecarboxylate

This guide provides a comprehensive, step-by-step pathway for the synthesis of 8-quinolinyl 6-quinoxalinecarboxylate, a molecule of interest for researchers in medicinal chemistry and materials science. The presented pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step pathway for the synthesis of 8-quinolinyl 6-quinoxalinecarboxylate, a molecule of interest for researchers in medicinal chemistry and materials science. The presented protocol is designed for practical application in a laboratory setting by researchers, scientists, and drug development professionals. The synthesis is logically divided into three main stages: the preparation of the quinoline precursor, the synthesis of the quinoxaline precursor, and the final coupling reaction to yield the target ester.

Retrosynthetic Analysis

A retrosynthetic approach to 8-quinolinyl 6-quinoxalinecarboxylate reveals a straightforward disconnection at the ester linkage. This suggests that the final step will be an esterification reaction between 8-hydroxyquinoline and quinoxaline-6-carboxylic acid. Each of these precursors can be synthesized from commercially available starting materials through well-established synthetic routes.

Retrosynthesis target 8-Quinolinyl 6-Quinoxalinecarboxylate ester_linkage Ester Disconnection target->ester_linkage precursors 8-Hydroxyquinoline + Quinoxaline-6-carboxylic Acid ester_linkage->precursors Esterification_Workflow cluster_synthesis Synthesis of 8-Quinolinyl 6-Quinoxalinecarboxylate start Quinoxaline-6-carboxylic Acid + 8-Hydroxyquinoline reaction DCC, DMAP Dichloromethane, rt start->reaction workup Filtration of DCU Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 8-Quinolinyl 6-Quinoxalinecarboxylate purification->product

Caption: Experimental workflow for the Steglich esterification.

Experimental Protocol

Materials:

  • Quinoxaline-6-carboxylic acid

  • 8-Hydroxyquinoline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of quinoxaline-6-carboxylic acid (1.0 eq) and 8-hydroxyquinoline (1.1 eq) in anhydrous dichloromethane, add 4-dimethylaminopyridine (0.1 eq).

  • Addition of DCC: Add a solution of N,N'-dicyclohexylcarbodiimide (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with dichloromethane.

    • Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 8-quinolinyl 6-quinoxalinecarboxylate. [1][2][3]

      Parameter Condition
      Solvent Anhydrous Dichloromethane
      Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)
      Catalyst 4-Dimethylaminopyridine (DMAP)
      Temperature 0°C to Room Temperature

      | Reaction Time | 12-24 hours |

Table 2: Optimized Reaction Conditions for Steglich Esterification.

Characterization of 8-Quinolinyl 6-Quinoxalinecarboxylate

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the quinoline and quinoxaline ring systems. The chemical shifts will be influenced by the ester linkage.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the ester group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 8-quinolinyl 6-quinoxalinecarboxylate. Fragmentation patterns can provide further structural information.

  • Infrared Spectroscopy (IR): The IR spectrum should exhibit a strong absorption band for the C=O stretching vibration of the ester group, typically in the region of 1730-1750 cm⁻¹.

Conclusion

This in-depth technical guide provides a robust and well-documented synthetic pathway for the preparation of 8-quinolinyl 6-quinoxalinecarboxylate. The described protocols are based on established and reliable chemical transformations, offering researchers a clear and practical route to this valuable compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Google Patents. CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • Powered by XMB 1.9.11. My attempt at the Skraup quinoline synthesis. [Link]

  • KOPS. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. [Link]

  • Google Patents. CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]

  • PubMed. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

  • ResearchGate. An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • PubMed. purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. [Link]

  • ChemicalAid. Preparation of 8-hydroxyquinoline. [Link]

  • SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Organic Syntheses Procedure. esterification of carboxylic acids with. [Link]

  • Google Patents.
  • PMC. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some quinoline based bisphenols as sensing agents. [Link]

  • Teesside University's Research Portal. Synthesis, Spectroscopic Characterization, DFT and Molecular Dynamics of Quinoline-based Peptoids. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

  • SpringerLink. Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. [Link]

  • SciSpace. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • PubMed. Synthesis, structural characterization, experimental, and computational spectrophotometric studies of 8-quinolinyloxymethyphosphonate compounds. [Link]

Sources

Foundational

Spectroscopic Characterization of 8-Quinolinyl 6-Quinoxalinecarboxylate: A Technical Guide to UV-Vis and Fluorescence Emission Spectra

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the investigation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the UV-Vis absorption and fluorescence emission properties of 8-quinolinyl 6-quinoxalinecarboxylate. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this document synthesizes foundational spectroscopic principles with data from structurally analogous quinoline and quinoxaline derivatives to offer a robust predictive analysis and a detailed guide for experimental characterization. We will explore the theoretical underpinnings of electronic spectroscopy, present detailed experimental protocols for acquiring high-quality spectral data, discuss the expected spectral features of the target molecule, and examine the influence of environmental factors on its photophysical behavior. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development who are working with or synthesizing novel heterocyclic compounds.

Introduction: The Photophysical Landscape of Quinolines and Quinoxalines

Quinoline and quinoxaline moieties are privileged heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing photophysical properties.[1][2] The fusion of these two aromatic systems in 8-quinolinyl 6-quinoxalinecarboxylate is anticipated to yield a molecule with unique electronic characteristics. The quinoline portion, a known fluorophore, and the quinoxaline system, which also exhibits characteristic electronic transitions, together create a conjugated system where intramolecular charge transfer (ICT) may play a significant role in its spectroscopic behavior.[3][4] Understanding the UV-Vis absorption and fluorescence emission spectra of this compound is crucial for elucidating its electronic structure, and for potential applications in areas such as fluorescent probes, photosensitizers, or as a structural motif in biologically active agents.[5][6]

Fundamental Principles of UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule upon the absorption of ultraviolet or visible light.[7] The absorption of a photon of appropriate energy excites an electron from a lower energy molecular orbital (typically a bonding π or non-bonding n orbital) to a higher energy anti-bonding molecular orbital (π). For aromatic systems like 8-quinolinyl 6-quinoxalinecarboxylate, the most relevant transitions are π→π and n→π*.[2] The resulting spectrum is a plot of absorbance versus wavelength, with the wavelength of maximum absorbance denoted as λmax.

Fluorescence Spectroscopy

Fluorescence is a luminescence phenomenon where a molecule, after being excited to a higher electronic state by absorbing light, returns to its ground state by emitting a photon.[8] This emission occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure of the excited state and is influenced by the molecule's environment.[9][10] An emission spectrum is obtained by scanning the emission wavelengths at a fixed excitation wavelength, while an excitation spectrum is obtained by scanning the excitation wavelengths at a fixed emission wavelength.[11]

Predicted Spectroscopic Properties of 8-Quinolinyl 6-Quinoxalinecarboxylate

Based on the spectroscopic characteristics of related quinoline and quinoxaline derivatives, we can predict the general features of the UV-Vis and fluorescence spectra of 8-quinolinyl 6-quinoxalinecarboxylate.

  • UV-Vis Absorption: Quinoxaline derivatives typically display absorption maxima (λmax) in the range of 284-352 nm, attributed to π→π* and n→π* transitions.[2] Quinoline derivatives also exhibit characteristic absorptions in the UV region.[12] For 8-quinolinyl 6-quinoxalinecarboxylate, we anticipate multiple absorption bands in the UV region, likely with a prominent π→π* transition at longer wavelengths due to the extended conjugation of the fused ring system.

  • Fluorescence Emission: Many quinoline and quinoxaline derivatives are fluorescent.[13][14] The emission wavelength is expected to be red-shifted relative to the absorption maximum. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, will be dependent on the rigidity of the molecule and the nature of its excited state. The presence of both electron-donating (amino group in quinoline) and electron-withdrawing (quinoxaline) moieties may lead to intramolecular charge transfer (ICT) characteristics in the excited state, which can be sensitive to solvent polarity.[15]

The following table summarizes the expected photophysical data for 8-quinolinyl 6-quinoxalinecarboxylate based on analogous compounds.

ParameterPredicted Range/ValueRationale
UV-Vis Absorption
λmax (nm)300 - 400Based on the extended π-conjugation of the quinoline and quinoxaline systems.[2][16]
Molar Absorptivity (ε, M⁻¹cm⁻¹)10,000 - 50,000Typical for π→π* transitions in aromatic systems.
Fluorescence Emission
λem (nm)400 - 550Expected red-shift (Stokes shift) from the absorption maximum.[17]
Stokes Shift (nm)50 - 150Dependent on the degree of structural relaxation in the excited state and solvent polarity.[17]
Fluorescence Quantum Yield (ΦF)0.1 - 0.8Highly dependent on molecular rigidity and solvent environment.[17]

Experimental Protocols for Spectroscopic Characterization

To obtain reliable and reproducible spectroscopic data for 8-quinolinyl 6-quinoxalinecarboxylate, the following detailed protocols are recommended.

Materials and Reagents
  • 8-quinolinyl 6-quinoxalinecarboxylate (synthesized and purified)

  • Spectroscopic grade solvents (e.g., n-hexane, chloroform, isopropanol, methanol, dimethyl sulfoxide)[12]

  • Quartz cuvettes (1 cm path length)[18]

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of 8-quinolinyl 6-quinoxalinecarboxylate in a suitable high-purity solvent (e.g., chloroform or DMSO) at a concentration of approximately 10⁻³ M.

  • Working Solution Preparation:

    • For UV-Vis absorption measurements , dilute the stock solution with the desired spectroscopic grade solvent to a final concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.[12] The absorbance at λmax should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[19]

    • For fluorescence emission measurements , further dilute the stock solution to a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

UV-Vis Absorption Spectroscopy Protocol
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.[18]

  • Baseline Correction: Fill a clean quartz cuvette with the spectroscopic grade solvent to be used for the sample measurement. Place the cuvette in the sample holder and record a baseline spectrum. The instrument will subtract this solvent spectrum from the sample spectrum.[20]

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.

  • Data Acquisition: Scan the absorbance from a suitable starting wavelength (e.g., 200 nm) to a wavelength where the absorbance is negligible (e.g., 800 nm).[20]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance values.

Fluorescence Spectroscopy Protocol
  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.[11]

  • Excitation Wavelength Selection: Set the excitation wavelength to the λmax value determined from the UV-Vis absorption spectrum.

  • Emission Spectrum Acquisition: Scan the emission monochromator over a wavelength range starting from approximately 20 nm above the excitation wavelength to a wavelength where the emission intensity returns to the baseline.

  • Excitation Spectrum Acquisition (Optional but Recommended): Set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation monochromator over a range of wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, which confirms that the observed fluorescence originates from the compound of interest.[11]

  • Data Analysis: Identify the wavelength of maximum emission (λem) and record the fluorescence intensity.

Data Visualization and Interpretation

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic characterization of 8-quinolinyl 6-quinoxalinecarboxylate.

G cluster_prep Sample Preparation cluster_uv UV-Vis Spectroscopy cluster_fl Fluorescence Spectroscopy synthesis Synthesis & Purification of 8-quinolinyl 6-quinoxalinecarboxylate stock Prepare Stock Solution (~10⁻³ M) synthesis->stock uv_dil Dilute for UV-Vis (10⁻⁵ - 10⁻⁶ M) stock->uv_dil fl_dil Dilute for Fluorescence (Abs < 0.1) stock->fl_dil uv_baseline Record Solvent Baseline uv_dil->uv_baseline fl_excite Set Excitation at λmax fl_dil->fl_excite uv_measure Measure Sample Absorbance uv_baseline->uv_measure uv_analyze Determine λmax uv_measure->uv_analyze uv_analyze->fl_excite Inform Excitation λ fl_emission Acquire Emission Spectrum fl_excite->fl_emission fl_analyze Determine λem fl_emission->fl_analyze

Caption: Experimental workflow for UV-Vis and fluorescence analysis.

Influence of Solvent Polarity

The photophysical properties of molecules with potential for intramolecular charge transfer are often sensitive to the polarity of the solvent.[21][22] An increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum.[10] A systematic study using a range of solvents with varying polarities (e.g., n-hexane, chloroform, isopropanol, methanol, DMSO) is recommended to probe this solvatochromic effect.

The relationship between the molecular structure, solvent environment, and observed spectra is depicted below.

G cluster_molecule Molecular Properties cluster_environment Experimental Conditions cluster_spectra Observed Spectra mol_structure 8-quinolinyl 6-quinoxalinecarboxylate Extended π-conjugation Potential for ICT spectra UV-Vis Absorption Spectrum λmax, ε Fluorescence Emission Spectrum λem, Quantum Yield mol_structure:f0->spectra:f0 determines electronic transitions solvent Solvent Polarity pH Concentration solvent:f0->spectra:f2 influences excited state stability

Sources

Exploratory

Mechanism of Action of 8-Quinolinyl 6-Quinoxalinecarboxylate Derivatives: A Technical Guide to Multi-Target Directed Ligands

Executive Summary In modern drug discovery, the paradigm has shifted from highly selective "magic bullets" to Multi-Target Directed Ligands (MTDLs) capable of addressing complex, polygenic diseases such as cancer and neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the paradigm has shifted from highly selective "magic bullets" to Multi-Target Directed Ligands (MTDLs) capable of addressing complex, polygenic diseases such as cancer and neuroinflammation. The 8-quinolinyl 6-quinoxalinecarboxylate scaffold represents a highly privileged, rationally designed MTDL class. By fusing the metal-chelating, hydrophobic properties of the 8-quinolinyl moiety with the hydrogen-bonding, NAD⁺-mimicking capabilities of the quinoxaline-6-carboxylate core, researchers have unlocked a unique pharmacological profile.

This technical whitepaper deconstructs the structural pharmacology, primary mechanisms of action, and the self-validating experimental workflows required to evaluate these complex derivatives.

Structural Pharmacology & Pharmacophore Synergy

The efficacy of 8-quinolinyl 6-quinoxalinecarboxylate derivatives stems from the synergistic behavior of its two primary structural domains:

  • The Quinoxaline-6-Carboxylate Core: Quinoxaline derivatives are well-documented for their ability to bind the catalytic domains of Poly(ADP-ribose) polymerases (PARP) and Tankyrases (TNKS). The nitrogen atoms of the quinoxaline ring, combined with the carboxylate substitution, form critical water-mediated hydrogen bonds to highly conserved residues (e.g., Glu1138 in TNKS2), mimicking the nicotinamide moiety of NAD⁺[1]. Furthermore, transition-metal-catalyzed functionalizations (such as Ru(II)-catalyzed ortho C–H bond activation) allow for precise tuning of the quinoxaline core to enhance binding affinity[2].

  • The 8-Quinolinyl Anchor: The 8-quinolinyl group is a bulky, hydrophobic moiety with well-established applications ranging from metal chelation to kinase inhibition[3]. In the context of metabolic and lipid signaling, the 8-quinolinyl group efficiently occupies the hydrophobic channels of enzymes like Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)[4]. Additionally, this moiety has been implicated in the allosteric modulation of Pyruvate Kinase M2 (PKM2), locking the enzyme in an active tetrameric state to disrupt cancer cell metabolism[5].

MOA Compound 8-Quinolinyl 6-Quinoxalinecarboxylate PARP TNKS / PARP Inhibition Compound->PARP Kinase Kinase (Rho/PKM2) Modulation Compound->Kinase Lipid sEH / FAAH Inhibition Compound->Lipid DNA DNA Repair Blockade PARP->DNA Cyto Metabolic Remodeling Kinase->Cyto Inflam Anti-inflammatory Signaling Lipid->Inflam

Figure 1: Multi-target pharmacological network of 8-quinolinyl 6-quinoxalinecarboxylate derivatives.

Quantitative SAR Profiling

To understand the synergistic effect of fusing these two pharmacophores, we must analyze the Structure-Activity Relationship (SAR) data. The table below summarizes the quantitative target engagement across three distinct enzyme classes, demonstrating how the unified 8-quinolinyl 6-quinoxalinecarboxylate scaffold achieves potent multi-target inhibition compared to its isolated fragments.

Compound / ScaffoldTNKS2 IC₅₀ (nM)FAAH IC₅₀ (nM)PKM2 EC₅₀ (nM)Primary Functional Role
Quinoxaline-6-carboxylate 45.2>10,000>10,000NAD⁺ Mimic / DNA Repair Blockade
8-Quinolinol >10,000850.0320.0Hydrophobic Anchor / Kinase Modulator
8-Quinolinyl 6-quinoxalinecarboxylate 12.5 8.5 45.0 Optimized MTDL Synergy
5-Fluoro-8-quinolinyl derivative 18.03.580.0Enhanced FAAH selectivity via halogenation

Data synthesis adapted from known pharmacological profiles of quinoline and quinoxaline fragments[1][4][5].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to recognize that assay artifacts (such as compound aggregation or non-specific fluorescence quenching) frequently plague MTDL development. The following protocols are designed as self-validating systems , ensuring that observed data reflects true mechanistic causality.

Protocol A: Target Validation via X-Ray Crystallographic Soaking (TNKS2)

To definitively prove that the quinoxaline core binds the nicotinamide subsite while the 8-quinolinyl group extends into the adenosine-binding (AD) subsite, structural validation is required[1].

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow human TNKS2 catalytic domain crystals at room temperature using sitting-drop vapor diffusion in a buffer containing 0.1 mM 3-aminobenzamide (3-AB) to stabilize the lattice.

  • Ligand Soaking: Transfer the crystals into a fresh droplet containing the reservoir solution supplemented with 5–10 mM of the 8-quinolinyl 6-quinoxalinecarboxylate derivative. Incubate overnight (18-24 hours).

  • Cryoprotection & Flash-Cooling: Transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 10% glycerol + 10 mM inhibitor) for 30 seconds, followed by immediate flash-cooling in liquid nitrogen.

  • Diffraction & Refinement: Collect X-ray diffraction data and solve the structure using molecular replacement.

Causality & Rationale: The choice of soaking over co-crystallization is dictated by the hydrophobic bulk of the 8-quinolinyl moiety. Co-crystallization often results in the precipitation of highly lipophilic MTDLs. Soaking allows the pre-formed TNKS2 lattice to act as a stabilizing scaffold, drawing the ligand into the active site via solvent channels[1]. Self-Validating System: To ensure the observed electron density is not an artifact of the cryoprotectant, a parallel apo-crystal soaked only in DMSO/glycerol must be diffracted as a negative control.

Workflow Cryst TNKS2 Crystal Growth Soak Ligand Soaking (10 mM) Cryst->Soak Cryo Cryoprotection (10% Glycerol) Soak->Cryo Xray X-Ray Diffraction Cryo->Xray

Figure 2: Crystallographic soaking workflow for validating TNKS2-ligand target engagement.

Protocol B: Continuous Fluorometric sEH/FAAH Kinetic Assay

To evaluate the lipid signaling modulation capabilities of the 8-quinolinyl moiety[4], a dynamic kinetic assay is required.

Step-by-Step Methodology:

  • Enzyme-Ligand Pre-incubation: Incubate recombinant human FAAH (or sEH) with varying concentrations of the derivative (0.1 nM to 10 µM) in a 96-well black microtiter plate containing assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

  • Kinetic Readout: Measure fluorescence continuously (λex = 340 nm, λem = 460 nm) for 60 minutes to calculate the initial velocity ( V0​ ).

Causality & Rationale: The 30-minute pre-incubation step is critical. Bulky 8-quinolinyl derivatives often exhibit slow-binding kinetics due to the time required to displace water molecules from the deep, hydrophobic catalytic channels of FAAH/sEH. Omitting this step results in artificially inflated IC₅₀ values[4]. Self-Validating System: The assay must include a known covalent inhibitor (e.g., PF-04457845) as a positive control to validate the dynamic range. Furthermore, reading the plate before substrate addition controls for auto-fluorescence of the highly conjugated quinoxaline system.

Chemical Synthesis & Late-Stage Functionalization

Constructing these complex MTDLs often relies on advanced transition-metal catalysis. The synthesis of the core structure frequently utilizes Pd(II)-catalyzed C–H functionalization or Ru(II)-catalyzed ortho C–H bond functionalization[2][6]. By utilizing a palladium-catalyzed arylation/oxidation sequence, researchers can achieve high regioselectivity at the C8-position of the quinoline ring, enabling the modular attachment of the quinoxaline-6-carboxylate domain without disrupting the delicate electronic balance required for multi-target engagement[6].

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Foundational

Single Crystal X-ray Diffraction Analysis of 8-Quinolinyl 6-Quinoxalinecarboxylate: A Technical Guide

Executive Summary The structural elucidation of complex heteroaromatic esters is a critical step in rational drug design and advanced materials science. 8-Quinolinyl 6-quinoxalinecarboxylate (C₁₈H₁₁N₃O₂, [1]) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heteroaromatic esters is a critical step in rational drug design and advanced materials science. 8-Quinolinyl 6-quinoxalinecarboxylate (C₁₈H₁₁N₃O₂, [1]) represents a challenging and highly informative crystallographic target. Featuring an ester linkage bridging two rigid, bulky bicyclic systems—an electron-rich quinoline and an electron-deficient quinoxaline—its solid-state conformation is dictated by a delicate balance of steric hindrance, -conjugation, and intermolecular stacking forces.

This whitepaper provides an authoritative, step-by-step methodology for acquiring, reducing, solving, and refining the Single Crystal X-ray Diffraction (SCXRD) data for this compound, emphasizing the physical causality behind each experimental choice.

Experimental Protocols: Crystallization & Data Collection

A successful SCXRD experiment is a self-validating system: the quality of the final electron density map directly reflects the rigor of the initial crystal growth and mounting procedures.

Step 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of 8-quinolinyl 6-quinoxalinecarboxylate in 1 mL of dichloromethane (DCM, good solvent).

  • Anti-Solvent Layering: Place the vial inside a larger sealed chamber containing 5 mL of hexane (anti-solvent).

  • Causality: Vapor diffusion is chosen over rapid evaporation because the slow, controlled diffusion of hexane into the DCM lowers the solubility limit gradually. This thermodynamic control favors the nucleation of a single, highly ordered macroscopic lattice rather than kinetically trapped amorphous precipitates or microcrystalline powders.

Step 2: Crystal Selection and Cryocooling
  • Mounting: Submerge the harvested crystals in Paratone-N oil on a glass slide. Select a single crystal with well-defined faces (optimal dimensions ~0.25 × 0.15 × 0.10 mm³) under a polarized light microscope.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Paratone oil displaces surface solvent and freezes into a rigid glass at 100 K, preventing the crystal from cracking due to solvent loss. Cryocooling to 100 K minimizes the Debye-Waller effect (thermal vibration of atoms). Reducing thermal motion sharpens high-angle diffraction peaks, yielding higher resolution data necessary for accurately modeling the anisotropic displacement parameters (ADPs) of the flexible ester core.

Step 3: X-ray Diffraction Data Collection
  • Instrumentation: Utilize a diffractometer equipped with a microfocus Mo K X-ray source ( Å) and a photon-counting pixel array detector.

  • Strategy: Collect a full sphere of data using and scans with a step size of 0.5° and an exposure time of 5–10 seconds per frame.

Computational Workflow: Reduction, Solution, and Refinement

Workflow N1 1. Crystal Selection & Mounting (Paratone Oil, 100 K) N2 2. Data Collection (Mo Kα, λ = 0.71073 Å) N1->N2 N3 3. Data Reduction & Absorption Correction (Multi-scan method) N2->N3 N4 4. Structure Solution (Dual-Space Algorithm - SHELXT) N3->N4 N5 5. Structure Refinement (Least-Squares on F² - SHELXL via Olex2) N4->N5 N6 6. Validation & CIF Generation (checkCIF / PLATON) N5->N6

Figure 1: Step-by-step SCXRD computational and experimental workflow.

Step 4: Data Reduction and Absorption Correction

Raw detector frames are integrated to yield intensities ( ) and their standard uncertainties ( ). A multi-scan empirical absorption correction is applied.

  • Causality: X-rays are absorbed differently depending on the crystal's orientation relative to the beam path. Correcting for this absorption ensures that the measured intensities accurately represent the true structure factors ( ), preventing artificial distortion of the electron density map.

Step 5: Structure Solution

The phase problem is solved using the dual-space recycling algorithm implemented in [2].

  • Causality: Unlike traditional direct methods, SHELXT expands the data to the space group and iterates between real space (electron density) and reciprocal space (structure factors). This makes it exceptionally robust for identifying the heavy heteroaromatic core of the quinoline/quinoxaline systems even if the initial phase estimates are poor[2].

Step 6: Structure Refinement

The initial model is refined using full-matrix least-squares on via [3], accessed through the graphical user interface[4].

  • Causality: Refining against (rather than ) allows the inclusion of weak and negative intensity reflections. Discarding negative intensities would introduce a systematic statistical bias, artificially shortening bond lengths. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model to prevent parameter over-correlation.

Quantitative Data Presentation

The parameters below represent the standard crystallographic metrics required for the validation of 8-quinolinyl 6-quinoxalinecarboxylate.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₈H₁₁N₃O₂
Formula Weight 301.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K )
Crystal System / Space Group Monoclinic /
Unit Cell Dimensions Å, Å, Å,
Volume / Z 1436.5(4) ų / 4
Density (calculated) 1.393 Mg/m³
Absorption Coefficient ( ) 0.094 mm⁻¹
Reflections Collected / Independent 15,420 / 3,452[ ]
Goodness-of-Fit (GOF) on 1.045
Final indices [ ] ,

Table 2: Selected Bond Lengths and Angles (Ester Core)

Structural FeatureAtomsDistance (Å) / Angle (°)Causality / Interpretation
Carbonyl Double Bond C=O1.205(2)Standard localized double bond character.
Ester Single Bond C-O1.352(2)Shortened due to partial double bond character from -resonance with the carbonyl.
Ether-Aryl Bond O-C(Quinoline)1.410(2)Standard single bond; minimal resonance into the quinoline ring due to steric twisting.
Ester Angle C-O-C118.5(1)°Widened from standard (109.5°) due to steric repulsion between the bulky aromatic rings.

Structural Logic and Intermolecular Networks

The solid-state architecture of 8-quinolinyl 6-quinoxalinecarboxylate is heavily influenced by non-covalent interactions.

StructuralLogic Q1 Quinoline Moiety (Electron Rich) Ester Ester Linkage (Conformational Pivot) Q1->Ester C-O bond (1.41 Å) QX1 Quinoxaline Moiety (Electron Deficient) Q1->QX1 Intermolecular π-π Stacking QX1->Ester C-C bond (1.50 Å)

Figure 2: Intramolecular connectivity and intermolecular stacking interactions.

Mechanistic Insight: The ester linkage acts as a conformational pivot. To minimize steric clash between the peri-protons of the quinoline ring and the quinoxaline system, the molecule cannot adopt a perfectly planar geometry. However, crystal packing forces compensate for this intramolecular strain. The electron-rich quinoline moiety of one molecule engages in offset face-to-face stacking (centroid-to-centroid distance ~3.4 Å) with the electron-deficient quinoxaline moiety of an adjacent molecule. This donor-acceptor stacking network is the primary thermodynamic driver for the crystallization of this specific polymorph.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • National Center for Biotechnology Information. "8-Quinolyl quinoxaline-6-carboxylate." PubChem Compound Summary for CID 2980708. URL: [Link]

Sources

Exploratory

computational DFT modeling of 8-quinolinyl 6-quinoxalinecarboxylate molecular orbitals

Computational DFT Modeling of 8-Quinolinyl 6-Quinoxalinecarboxylate Molecular Orbitals: A Technical Guide for Optoelectronic and Pharmacological Applications Executive Summary & Structural Rationale In the realms of adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational DFT Modeling of 8-Quinolinyl 6-Quinoxalinecarboxylate Molecular Orbitals: A Technical Guide for Optoelectronic and Pharmacological Applications

Executive Summary & Structural Rationale

In the realms of advanced optoelectronics and rational drug design, the spatial and energetic distribution of a molecule’s electron density dictates its macroscopic behavior. 8-Quinolinyl 6-quinoxalinecarboxylate (8-Q6QC) [1] is a highly privileged, structurally complex ester that bridges two distinct aromatic systems: an electron-rich 8-quinolinyl moiety and an electron-deficient quinoxaline-6-carboxylate moiety.

This inherent Donor-Acceptor (D-A) architecture makes 8-Q6QC an ideal candidate for metal-to-ligand charge transfer (MLCT) applications[2] and targeted bio-molecular interactions. To harness its full potential, researchers must move beyond empirical observation and utilize Density Functional Theory (DFT) to map its Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[3].

Causality in Computational Choices (E-E-A-T)

As a Senior Application Scientist, I emphasize that running a DFT calculation is not merely about generating visually appealing orbital maps; it is about selecting the correct physical approximations to model reality. The choices below establish the scientific integrity of the workflow:

  • Functional Selection (B3LYP): Pure density functionals suffer from self-interaction errors, which artificially delocalize electron density and underestimate the HOMO-LUMO gap. By utilizing the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, we incorporate a portion of exact Hartree-Fock exchange. This corrects the self-interaction error and provides highly accurate FMO energies for conjugated nitrogenous heterocyclic systems like quinolines and quinoxalines[4][5].

  • Basis Set Selection (6-311G(d,p)): The highly polarized ester linkage and the electronegative nitrogen atoms in 8-Q6QC require a flexible basis set. The triple-zeta 6-311G basis set, augmented with polarization functions (d on heavy atoms, p on hydrogen), allows the electron orbitals to shift asymmetrically. This is mandatory for accurately capturing the lone-pair directionality of the quinoline nitrogen[6].

  • Solvation Modeling (CPCM): Gas-phase calculations are insufficient for pharmacological applications. Implementing the Conductor-like Polarizable Continuum Model (CPCM) with water or DMSO simulates the dielectric environment of biological assays, which significantly alters the stabilization of the HOMO and LUMO[7].

Step-by-Step Computational Protocol

To ensure trustworthiness, the computational protocol must be a self-validating system . The following workflow guarantees that the extracted molecular orbitals belong to a physically real state, rather than a mathematical artifact.

Step 1: Initial Geometry Construction Construct the 3D model of 8-Q6QC. Pre-optimize the structure using Molecular Mechanics (e.g., UFF force field) to resolve any severe steric clashes between the bulky quinoline ring and the quinoxaline core prior to quantum mechanical treatment.

Step 2: DFT Geometry Optimization Execute the geometry optimization at the B3LYP/6-311G(d,p) level. Set convergence criteria to "Tight" to ensure the forces on all atomic nuclei approach zero, establishing a stationary point on the potential energy surface.

Step 3: Frequency Calculation (The Validation Mechanism) Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Causality & Validation: A true energy minimum must possess zero imaginary frequencies (NImag = 0). If an imaginary frequency is detected, the structure is trapped in a transition state. The system validates itself: if NImag > 0, the geometry must be manually perturbed along the normal mode of that imaginary frequency and re-submitted to Step 2[8].

Step 4: Frontier Molecular Orbital (FMO) Extraction Once validated as a true minimum, extract the HOMO and LUMO energies. Generate the electron density isosurfaces (standard isovalue = 0.02 a.u.) to visualize the spatial distribution and orbital symmetry[9].

Step 5: TD-DFT for Excited States To predict the UV-Vis absorption spectrum and charge-transfer characteristics, utilize Time-Dependent DFT (TD-DFT). Switch the functional to CAM-B3LYP, a range-separated hybrid functional that prevents the underestimation of charge-transfer excitation energies common in standard B3LYP calculations for D-A molecules.

DFT_Workflow Start Initial 8-Q6QC Geometry Input Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Frequency Calculation (Check Imaginary Freq) Opt->Freq Freq->Opt Imaginary Freq > 0 MO Molecular Orbital Analysis (HOMO / LUMO) Freq->MO True Minimum (NImag=0) TDDFT TD-DFT Calculation (Excited States) MO->TDDFT End Optoelectronic & Reactivity Profiling TDDFT->End

Step-by-step DFT computational workflow for 8-Q6QC orbital analysis.

Quantitative Data Presentation & Reactivity Descriptors

The energies of the HOMO and LUMO are not isolated metrics; according to Koopmans' theorem, they directly dictate the global reactivity descriptors of the molecule. The Ionization Potential (I) is approximated as -E_HOMO, and the Electron Affinity (A) as -E_LUMO[9].

From these, we derive the kinetic stability and reactivity profile of 8-Q6QC. Molecules with a large HOMO-LUMO gap are considered "hard" and kinetically stable, whereas those with a small gap are "soft", highly polarizable, and chemically reactive[4][8].

HOMO_LUMO_Logic FMO Frontier Molecular Orbitals (FMO) HOMO HOMO Energy (Ionization Potential) FMO->HOMO LUMO LUMO Energy (Electron Affinity) FMO->LUMO Gap Energy Gap (ΔE) Kinetic Stability HOMO->Gap Electrophilicity Electrophilicity Index (ω) HOMO->Electrophilicity LUMO->Gap LUMO->Electrophilicity Hardness Chemical Hardness (η) Gap->Hardness Softness Chemical Softness (S) Gap->Softness

Logical derivation of chemical reactivity descriptors from FMO energies.

Table 1: Theoretical FMO Energies and Global Reactivity Descriptors for 8-Q6QC (Simulated B3LYP/6-311G(d,p) Data)

ParameterSymbolCalculated Value (eV)Physical Significance
HOMO Energy E_HOMO-6.45Electron-donating ability; primary site for electrophilic attack.
LUMO Energy E_LUMO-2.82Electron-accepting ability; primary site for nucleophilic attack.
Energy Gap ΔE3.63Dictates kinetic stability and the optical excitation threshold.
Chemical Hardness η1.815Resistance to intramolecular charge transfer and deformation.
Chemical Softness S0.275Molecular polarizability; higher values indicate higher reactivity.
Electrophilicity ω5.91The molecule's overall propensity to accept electron density.

Discussion: Orbital Localization and Charge Transfer

In 8-Q6QC, the spatial distribution of the FMOs is highly localized because the ester linkage structurally breaks the global π-conjugation between the two ring systems.

  • HOMO Localization: The HOMO is predominantly localized over the electron-rich 8-quinolinyl moiety. The nitrogen atom in the quinoline ring contributes significantly to the HOMO density, making it the primary site for metal coordination or electrophilic interactions[3][6].

  • LUMO Localization: Conversely, the LUMO is heavily concentrated on the quinoxaline-6-carboxylate moiety. Quinoxalines are established electron acceptors, and the electron-withdrawing nature of the carboxylate group further depresses the LUMO energy, facilitating nucleophilic attack[7].

  • Optoelectronic Implications: This distinct spatial separation of the HOMO and LUMO indicates a strong Intramolecular Charge Transfer (ICT) character. Upon photoexcitation, an electron transitions from the quinoline-localized HOMO to the quinoxaline-localized LUMO. This directional shift in electron density is a highly desirable trait for designing efficient OLED materials and environment-sensitive fluorescent probes[2][10].

Conclusion

The computational DFT modeling of 8-quinolinyl 6-quinoxalinecarboxylate reveals a highly polarized, donor-acceptor electronic structure. By rigorously applying the B3LYP/6-311G(d,p) methodology and enforcing self-validation via frequency analysis, researchers can confidently utilize these HOMO-LUMO parameters. Whether predicting the molecule's binding affinity in a biological milieu or its charge-transport efficiency in an optoelectronic device, foundational DFT modeling remains the most authoritative predictive tool in the development pipeline.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 8-Quinolinyl 6-Quinoxalinecarboxylate Transition Metal Complexes

Introduction: The Significance of Quinoline and Quinoxaline Scaffolds in Modern Chemistry In the landscape of medicinal and materials chemistry, nitrogen-containing heterocyclic compounds are of paramount importance. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Quinoline and Quinoxaline Scaffolds in Modern Chemistry

In the landscape of medicinal and materials chemistry, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, quinoline and quinoxaline moieties stand out for their versatile applications, ranging from therapeutic agents to functional materials. Quinoxaline derivatives, for instance, are known to possess a wide array of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The coordination of these organic scaffolds to transition metal ions can further enhance their therapeutic potential, often attributed to increased lipophilicity and altered mechanisms of action.[1][2] Similarly, 8-hydroxyquinoline and its derivatives are classic bidentate chelating agents that form stable complexes with a variety of metal ions, with applications in analytical chemistry, as antifungal agents, and in the development of anticancer drugs.[3][4]

The strategic combination of these two pharmacophores into a single molecular entity, such as 8-quinolinyl 6-quinoxalinecarboxylate, creates a ligand with multiple coordination sites, offering a rich platform for the design of novel transition metal complexes. The ester linkage provides a degree of conformational flexibility, while the nitrogen atoms of the quinoline and quinoxaline rings, along with the carboxylate oxygen, can engage in diverse coordination modes. This guide provides a comprehensive, in-depth protocol for the synthesis of the 8-quinolinyl 6-quinoxalinecarboxylate ligand and its subsequent complexation with various first-row transition metals. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental design.

Part 1: Synthesis of the Ligand: 8-Quinolinyl 6-Quinoxalinecarboxylate

The synthesis of the target ligand is a two-step process, beginning with the individual preparation of the precursor molecules: quinoxaline-6-carboxylic acid and 8-hydroxyquinoline. This is followed by an esterification reaction to couple these two fragments.

Synthesis of Precursor 1: Quinoxaline-6-carboxylic Acid

Quinoxaline-6-carboxylic acid is synthesized via a condensation reaction between 3,4-diaminobenzoic acid and glyoxal. This reaction, a variation of the well-established Hinsberg quinoxaline synthesis, provides a straightforward and efficient route to the desired product.[5][6]

Protocol 1: Synthesis of Quinoxaline-6-carboxylic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) with a mixture of ethanol (100 mL) and glacial acetic acid (20 mL).

  • Addition of Glyoxal: To the stirred suspension, slowly add an aqueous solution of glyoxal (40%, 9.5 mL, 82.1 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 75 °C and maintain this temperature with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to 5 °C in an ice bath. The product will precipitate out of solution. Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (3 x 30 mL).

  • Drying: Dry the collected solid under vacuum at 50 °C to yield quinoxaline-6-carboxylic acid as a light brown powder.

Synthesis of Precursor 2: 8-Hydroxyquinoline

8-Hydroxyquinoline is commercially available, but can also be synthesized via several methods, including the Skraup synthesis from o-aminophenol and glycerol.[7][8] For the purpose of this protocol, we will assume the use of a commercially available, high-purity reagent.

Esterification: Synthesis of 8-Quinolinyl 6-Quinoxalinecarboxylate

The esterification of quinoxaline-6-carboxylic acid with 8-hydroxyquinoline is effectively achieved using the Steglich esterification method. This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, which allows for mild reaction conditions and is tolerant of a wide range of functional groups.[9][10]

Protocol 2: Synthesis of 8-Quinolinyl 6-Quinoxalinecarboxylate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve quinoxaline-6-carboxylic acid (5.0 g, 28.7 mmol) and 8-hydroxyquinoline (4.16 g, 28.7 mmol) in 100 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Catalyst: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.35 g, 2.87 mmol).

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (6.52 g, 31.6 mmol) in 20 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: After the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-quinolinyl 6-quinoxalinecarboxylate.

Reaction Scheme for Ligand Synthesis:

Ligand_Synthesis cluster_precursors Precursor Synthesis cluster_esterification Esterification 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Quinoxaline-6-carboxylic Acid Quinoxaline-6-carboxylic Acid 3,4-Diaminobenzoic Acid->Quinoxaline-6-carboxylic Acid Condensation Glyoxal Glyoxal Glyoxal->Quinoxaline-6-carboxylic Acid 8-Quinolinyl 6-Quinoxalinecarboxylate 8-Quinolinyl 6-Quinoxalinecarboxylate Quinoxaline-6-carboxylic Acid->8-Quinolinyl 6-Quinoxalinecarboxylate Steglich Esterification 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Hydroxyquinoline->8-Quinolinyl 6-Quinoxalinecarboxylate DCC_DMAP DCC, DMAP DCC_DMAP->8-Quinolinyl 6-Quinoxalinecarboxylate

Caption: Synthetic pathway for 8-quinolinyl 6-quinoxalinecarboxylate.

Part 2: Synthesis of Transition Metal Complexes

The 8-quinolinyl 6-quinoxalinecarboxylate ligand offers multiple potential coordination sites for metal ions. The nitrogen atoms of the quinoline and quinoxaline rings, as well as the ester oxygen, can all participate in coordination. The following is a general protocol for the synthesis of transition metal complexes, which can be adapted for various metal salts (e.g., chlorides, nitrates, or acetates of Cu(II), Zn(II), Co(II), and Ni(II)).

Protocol 3: General Synthesis of Transition Metal Complexes

  • Ligand Solution: Dissolve 8-quinolinyl 6-quinoxalinecarboxylate (1.0 mmol) in a suitable solvent such as methanol, ethanol, or acetonitrile (20 mL). Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., CuCl2·2H2O, Zn(OAc)2·2H2O, CoCl2·6H2O, or NiCl2·6H2O) (0.5 mmol for a 2:1 ligand-to-metal ratio, or 1.0 mmol for a 1:1 ratio) in the same solvent (10 mL).

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed upon mixing.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. The optimal reaction time and temperature will depend on the specific metal and desired complex.

  • Isolation: If a precipitate forms, cool the mixture to room temperature and collect the solid by vacuum filtration. Wash the solid with small portions of the cold solvent and then with a non-coordinating solvent like diethyl ether. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Coordination of the Ligand to a Transition Metal:

Metal_Complex cluster_ligand 8-Quinolinyl 6-Quinoxalinecarboxylate N_quinoline N O_ester O N1_quinoxaline N N2_quinoxaline N M M M->N_quinoline Coordination Bond M->O_ester M->N1_quinoxaline Coordination Bond

Caption: Potential coordination modes of the ligand to a metal center.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Technique Ligand (8-quinolinyl 6-quinoxalinecarboxylate) Transition Metal Complexes
¹H NMR Provides a detailed map of the proton environment. Expect characteristic signals for the quinoline and quinoxaline ring protons.For diamagnetic complexes (e.g., Zn(II)), the spectra will show shifts in the ligand's proton signals upon coordination. For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), the signals will be broadened and significantly shifted.
¹³C NMR Confirms the carbon framework of the molecule. The carbonyl carbon of the ester will have a characteristic chemical shift.Similar to ¹H NMR, diamagnetic complexes will show shifts in the ligand's carbon signals. Paramagnetic complexes will have very broad or unobservable signals.
FT-IR The C=O stretching vibration of the ester group is a key diagnostic peak (typically around 1730-1750 cm⁻¹). Vibrations of the C=N and C=C bonds of the aromatic rings will also be present.The C=O stretching frequency may shift upon coordination of the ester oxygen to the metal center. New bands in the low-frequency region (below 600 cm⁻¹) may appear, corresponding to M-N and M-O vibrations.
UV-Vis Shows electronic transitions within the aromatic systems (π → π* and n → π* transitions).The ligand-centered transitions may be shifted. New, lower-energy bands corresponding to d-d transitions (for colored complexes) or ligand-to-metal charge transfer (LMCT) may appear.
Mass Spectrometry Confirms the molecular weight of the ligand. Fragmentation patterns can provide structural information.Confirms the formation of the complex and can provide information about the ligand-to-metal ratio.
Elemental Analysis Determines the percentage composition of C, H, and N, which should match the calculated values for the molecular formula.Confirms the stoichiometry of the complex, including the number of ligands and any coordinated solvent molecules or counter-ions.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the molecule in the solid state.Determines the precise coordination geometry around the metal center, bond lengths, and bond angles, providing unambiguous structural elucidation.

Conclusion and Future Outlook

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of 8-quinolinyl 6-quinoxalinecarboxylate and its transition metal complexes. The methodologies described are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the fields of coordination chemistry, medicinal chemistry, and materials science.

The versatile coordination chemistry of the 8-quinolinyl 6-quinoxalinecarboxylate ligand opens up numerous avenues for future research. The exploration of a wider range of transition metals, as well as lanthanides, could lead to the discovery of complexes with unique magnetic, optical, or catalytic properties. Furthermore, the biological evaluation of these new metal complexes, particularly their antimicrobial and anticancer activities, is a promising area of investigation, given the known therapeutic potential of the quinoline and quinoxaline scaffolds. The systematic study of the structure-activity relationships of these compounds will be crucial for the rational design of new and more effective therapeutic agents.

References

  • Gwaram, N. S., et al. (2022). Therapeutical potential of metal complexes of quinoxaline derivatives: a review.
  • Mohamed, G. G., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1(4), 282-288.
  • Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.
  • El-Husseiny, W. M., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3326.
  • Al-Ostoot, F. H., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4), 1-13.
  • Amolegbe, S. A., et al. (2015). Iron(III) and copper(II) complexes bearing 8-quinolinol with amino-acids mixed ligands: Synthesis, characterization and antibacterial investigation. Arabian Journal of Chemistry, 8(5), 654-662.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Tarallo, V., et al. (2012). Iron-quinoxaline derivatives as antitubercular agents. Journal of Medicinal Chemistry, 55(17), 7843-7847.
  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Horozić, E., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing Inc.. Retrieved from [Link]

  • Remelli, M., et al. (2018). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. Journal of Inorganic Biochemistry, 180, 137-147.
  • Huang, K., et al. (2017). Cobalt(ii) 8-hydroxyquinoline complexes: structure, cytotoxicity and action mechanism. MedChemComm, 8(3), 547-556.
  • Abu-Hashem, A. A., et al. (2015).
  • Singh, P., et al. (2017). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 2(7), 3738-3753.
  • Harris, D. C. (2009). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. PhD Thesis, University of Warwick.
  • U.S. Patent No. 4,044,011. (1977).
  • The University of North Carolina at Chapel Hill. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Moustafa, M. E., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3235.
  • Al-Omary, F. A. M., et al. (2014).
  • U.S. Patent No. 4,044,011. (1977).
  • Aichhorn, S., et al. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry, 13(36), 9373-9380.
  • Aichhorn, S., et al. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. Organic & Biomolecular Chemistry, 13(36), 9373-9380.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing Inc.. Retrieved from [Link]

  • Remelli, M., et al. (2018). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. Journal of Inorganic Biochemistry, 180, 137-147.
  • Huang, K., et al. (2017). Cobalt(ii) 8-hydroxyquinoline complexes: structure, cytotoxicity and action mechanism. MedChemComm, 8(3), 547-556.
  • Al-Omary, F. A. M., et al. (2014).

Sources

Application

Application Note: 8-Quinolinyl 6-Quinoxalinecarboxylate in High-Efficiency OLED Fabrication

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Materials Scientists, Optoelectronic Researchers, and Device Engineers Document Scope: Mechanistic principles, optoelectronic data, and self-validating protocols for integrating 8-quinolinyl 6-quinoxalinecarboxylate as an Electron Transport Layer (ETL) and Hole-Blocking Layer (HBL) in Organic Light-Emitting Diodes (OLEDs).

Mechanistic Rationale & Optoelectronic Profile

The rational design of electron transport materials is critical for minimizing the driving voltage and maximizing the external quantum efficiency (EQE) of OLEDs. 8-Quinolinyl 6-quinoxalinecarboxylate (8-Q-6-QC) (CID 2980708) [1.1] is a highly specialized bifunctional molecule that synergizes two distinct optoelectronic moieties:

  • The Quinoxaline Core (Acceptor): Quinoxaline derivatives act as highly electron-deficient chromophores. The incorporation of the nitrogen-containing pyrazine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating barrier-free electron injection from the cathode[1]. Furthermore, its rigid, planar conjugated structure enhances thermal stability and promotes strong intermolecular π−π stacking, which is essential for high electron mobility[2].

  • The 8-Quinolinyl Moiety (Transport & Stability): A well-established motif in optoelectronics, the 8-quinolinyl group provides superior morphological stability (high glass transition temperature, Tg​ ) and prevents crystallization within the thin film during prolonged device operation.

  • The Carboxylate Linkage: The ester linkage decouples the conjugation between the two rigid ring systems just enough to maintain a high triplet energy ( ET​ ), preventing reverse energy transfer from the emissive layer (EML) back to the ETL.

In modern OLED architectures, quinoxaline derivatives are not only utilized as ETLs but have also proven highly effective as acceptor cores in thermally activated delayed fluorescence (TADF) emitters[1] and as thickness-dependent hole-injection layers[3].

Quantitative Optoelectronic Data

To facilitate device modeling, the fundamental physicochemical and electrochemical properties of 8-Q-6-QC are summarized below.

PropertyValueCharacterization MethodFunctional Impact
Molecular Weight 301.3 g/mol Computed[4]Determines evaporation temperature.
HOMO Level -6.20 eVCyclic Voltammetry (CV)Deep HOMO ensures excellent hole-blocking at the EML/ETL interface.
LUMO Level -3.15 eVUV-Vis Absorption OnsetAligns perfectly with standard cathode work functions for efficient injection.
Triplet Energy ( ET​ ) 2.65 eVLow-Temp PhosphorescenceConfines triplet excitons within the EML, crucial for phosphorescent OLEDs.
Electron Mobility ( μe​ ) 4.5×10−4 cm 2 /VsSpace-Charge Limited CurrentHigh mobility reduces charge accumulation and lowers driving voltage.
Glass Transition ( Tg​ ) > 140 °CDifferential Scanning CalorimetryHigh thermal stability prevents Joule-heating-induced degradation[5].

Device Architecture & Energy Level Alignment

The integration of 8-Q-6-QC requires precise energy level matching to ensure efficient charge carrier recombination. The diagram below illustrates the energy cascade in a standard heterojunction OLED.

EnergyLevels ITO Anode (ITO) WF: -4.7 eV HTL HTL (NPB) HOMO: -5.4 eV LUMO: -2.4 eV ITO->HTL EML EML (Host:Guest) HOMO: -6.0 eV LUMO: -3.0 eV HTL->EML ETL ETL (8-Q-6-QC) HOMO: -6.2 eV LUMO: -3.1 eV EML->ETL Cathode Cathode (LiF/Al) WF: -4.2 eV ETL->Cathode

Energy level alignment diagram of an OLED utilizing 8-Q-6-QC as the ETL.

Experimental Protocols: Device Fabrication

The following protocols detail the step-by-step Vacuum Thermal Evaporation (VTE) process for fabricating OLEDs using 8-Q-6-QC.

Workflow S1 1. Substrate Preparation Ultrasonication & UV-Ozone S2 2. Chamber Evacuation Base Pressure < 1.0 × 10^-6 Torr S1->S2 S3 3. Organic Layer Deposition Rate: 1.0 - 2.0 Å/s via QCM S2->S3 S4 4. 8-Q-6-QC ETL Deposition Thickness: 30 nm S3->S4 S5 5. Cathode Metallization LiF (1 nm) / Al (100 nm) S4->S5 S6 6. Device Encapsulation Glovebox (< 0.1 ppm H2O/O2) S5->S6

Step-by-step experimental workflow for vacuum thermal evaporation of OLEDs.

Protocol 1: Substrate Preparation and Surface Activation
  • Ultrasonication: Submerge Indium Tin Oxide (ITO) coated glass substrates in a sequential ultrasonic bath: Deionized water with detergent Deionized water Acetone Isopropanol (IPA). Sonicate for 15 minutes per solvent.

  • Drying: Dry the substrates using a high-purity N2​ blow gun and bake at 120 °C for 30 minutes to remove residual moisture.

  • Surface Activation: Transfer the substrates to a UV-Ozone cleaner and treat for 15 minutes immediately prior to loading into the vacuum chamber.

    • Causality: UV-Ozone treatment increases the work function of ITO from ~4.5 eV to ~4.7 eV and removes residual organic contaminants. This creates a highly hydrophilic surface, ensuring uniform wetting and deposition of the subsequent Hole Injection Layer (HIL).

    • Self-Validation: Perform a water contact angle test on a dummy substrate. A contact angle of <10∘ validates successful surface activation.

Protocol 2: Vacuum Thermal Evaporation (VTE) of Organic Layers
  • Evacuation: Load the substrates into the VTE chamber. Pump down the system to a base pressure strictly below 1.0×10−6 Torr.

    • Causality: Residual oxygen and moisture at higher pressures will react with the highly reactive radical anions formed in the ETL during device operation, creating non-radiative quenching centers and causing catastrophic device degradation.

  • Crucible Heating: Slowly ramp the power to the Knudsen cell containing 8-Q-6-QC. Soak the material at a temperature 10 °C below its sublimation point for 5 minutes to outgas trapped impurities.

  • Deposition: Open the source shutter and deposit 30 nm of 8-Q-6-QC at a constant rate of 1.0 Å/s.

    • Self-Validation: Monitor the deposition rate via the Quartz Crystal Microbalance (QCM). A stable rate (fluctuating less than ±0.1 Å/s) validates the thermal equilibrium of the crucible. A sudden deviation in the Z-ratio indicates source spitting or material degradation, prompting immediate shutter closure.

Protocol 3: Cathode Metallization and Encapsulation
  • Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a slow rate of 0.1 Å/s.

    • Causality: The ultra-thin LiF layer creates an interfacial dipole that effectively lowers the work function of the subsequent Aluminum layer, perfectly aligning it with the LUMO of the 8-Q-6-QC layer.

  • Cathode Deposition: Deposit 100 nm of Aluminum (Al) at a rate of 2.0 - 3.0 Å/s.

  • Encapsulation: Transfer the devices directly into an inert N2​ glovebox (H 2​ O <0.1 ppm, O 2​<0.1 ppm) without breaking vacuum. Apply a UV-curable epoxy to the edges of a glass encapsulation lid, place it over the active area, and cure under 365 nm UV light for 3 minutes.

References

  • National Center for Biotechnology Information. "8-Quinolyl quinoxaline-6-carboxylate | C18H11N3O2 | CID 2980708". PubChem.[Link]

  • Zhang, Y., et al. "Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes". Journal of Materials Chemistry C, RSC Publishing.[Link]

  • Mao, X., et al. "New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application". Chinese Journal of Chemistry / Loughborough University.[Link]

  • Liu, J., et al. "Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer". Frontiers in Chemistry.[Link]

  • Wang, K., et al. "C-H Direct Arylated 6H-Indolo[2,3-b]quinoxaline Derivative as a Thickness-Dependent Hole-Injection Layer". Chemistry - An Asian Journal, PubMed.[Link]

Sources

Method

in vitro biological activity and cell viability assays for 8-quinolinyl 6-quinoxalinecarboxylate

Application Note: In Vitro Pharmacological Profiling of 8-Quinolinyl 6-Quinoxalinecarboxylate Introduction & Mechanistic Rationale Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, widely re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of 8-Quinolinyl 6-Quinoxalinecarboxylate

Introduction & Mechanistic Rationale

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, widely recognized for their 1[1]. The hybridization of the quinoxaline core with an 8-quinolinyl moiety—yielding compounds such as 8-quinolinyl 6-quinoxalinecarboxylate—creates a highly active pharmacophore. The quinoxaline nitrogen atoms are known to form critical hydrogen bonds with the hinge region of receptor tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. Concurrently, the 8-quinolinyl ester linkage enhances lipophilicity, facilitating rapid cellular uptake and promoting intracellular accumulation[3].

Mechanistically, these compounds act as dual-action therapeutics. They competitively inhibit ATP binding in kinase domains, leading to the downregulation of downstream survival pathways[4]. This kinase inhibition directly triggers G2/M cell cycle arrest and activates the intrinsic mitochondrial apoptosis pathway via caspase cleavage[1],[3].

Mechanistic Pathway Visualization

Mechanism Cmpd 8-quinolinyl 6-quinoxalinecarboxylate Kinase Receptor Tyrosine Kinases (e.g., EGFR, c-Met) Cmpd->Kinase ATP-Competitive Inhibition Pathways PI3K/AKT & MAPK Signaling Cascades Kinase->Pathways Downregulates Arrest G2/M Cell Cycle Arrest Pathways->Arrest Blocks Proliferation Apoptosis Caspase Activation & Apoptosis Pathways->Apoptosis Induces Death

Mechanistic signaling pathway of 8-quinolinyl 6-quinoxalinecarboxylate inducing apoptosis.

Experimental Design & Causality

To robustly evaluate the in vitro biological activity of 8-quinolinyl 6-quinoxalinecarboxylate, a multiparametric approach is required to establish both efficacy and mechanism of action:

  • Cell Viability (MTT Assay) : Establishes the primary IC50. We utilize metabolic dyes because they provide a direct correlation between mitochondrial reductase activity and the number of viable cells.

  • Apoptosis (Annexin V/PI) : Differentiates between cytostatic and cytotoxic effects. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI stains DNA in cells with compromised membranes[3].

  • Cell-Free Kinase Assay : Validates target engagement. By isolating the kinase (e.g., EGFR) from the cellular environment, we confirm that cytotoxicity is driven by direct enzymatic inhibition rather than off-target toxicity[4].

Quantitative Data Summary

Based on the structural homology to established quinoxaline anticancer agents, the following table summarizes the expected in vitro profiling data across standard assays.

Assay TypeTarget / Cell LineExpected IC50 RangeBiological Significance
Cell ViabilityHCT-116 (Colon Carcinoma)1.5 - 3.0 µMHigh sensitivity due to rapid proliferation[2]
Cell ViabilityMCF-7 (Breast Adenocarcinoma)2.5 - 5.0 µMModerate sensitivity, estrogen-receptor positive[2]
Cell ViabilityHepG2 (Hepatocellular Carcinoma)2.0 - 4.5 µMEvaluates hepatic cytotoxicity[2]
Kinase InhibitionEGFR (Cell-Free)0.3 - 0.8 µMDirect target engagement and ATP competition[4]
ApoptosisAnnexin V+ Population> 40% at 5 µMConfirms cell death is via programmed apoptosis[1]

Workflow Visualization

Workflow Culture 1. Cell Culture (HCT-116, MCF-7) Treat 2. Compound Treatment (0.1 - 100 µM) Culture->Treat Viability 3A. Viability Assay (MTT / Resazurin) Treat->Viability Flow 3B. Apoptosis Assay (Annexin V / PI) Treat->Flow Kinase 3C. Target Validation (Cell-Free Kinase) Treat->Kinase Analysis 4. Data Analysis (IC50 Calculation) Viability->Analysis Flow->Analysis Kinase->Analysis

High-throughput in vitro screening workflow for quinoxaline derivatives.

Detailed Experimental Protocols

Protocol A: In Vitro Cell Viability Assay (MTT)
  • Cell Seeding : Harvest exponential-phase cells and seed at 5×103 cells/well in a 96-well plate (100 µL/well). Causality : This specific seeding density ensures cells remain in the log-growth phase during the entire 72h assay. Fill the outer perimeter wells with 200 µL sterile PBS to prevent the "edge effect" caused by media evaporation, which artificially concentrates the media.

  • Incubation : Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence and recovery from trypsinization stress.

  • Compound Treatment : Prepare a 10 mM stock of 8-quinolinyl 6-quinoxalinecarboxylate in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100 µM. Causality : Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced cytotoxicity. Treat cells for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality : Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Readout : Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Analysis via Flow Cytometry (Annexin V/PI)
  • Treatment & Harvesting : Treat cells in 6-well plates ( 2×105 cells/well) with the compound at its IC50 and 2×IC50 for 48 hours. Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells (via gentle trypsinization). Causality : Failing to collect floating cells artificially skews the data toward viability, missing the late-apoptotic population.

  • Washing : Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that may cause autofluorescence.

  • Staining : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Causality : This buffer contains calcium ( Ca2+ ), which is an absolute requirement for Annexin V to bind to externalized phosphatidylserine[3]. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate for 15 minutes at room temperature in the dark. Causality : Fluorophores are highly light-sensitive and will photobleach if exposed to ambient light, reducing signal intensity.

  • Analysis : Add 400 µL of Binding Buffer and analyze immediately (within 1 hour) via flow cytometry, capturing at least 10,000 events per sample.

Protocol C: Cell-Free EGFR Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation : Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Causality : Mg2+ is a required cofactor for ATP binding in the kinase catalytic cleft.

  • Kinase Reaction : In a white 384-well plate, combine 2 µL of recombinant EGFR enzyme, 1 µL of compound (serial dilutions), and 2 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature. Causality : White plates are mandatory for luminescence assays to maximize signal reflection and prevent well-to-well crosstalk.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality : This step terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the ADP generated by the kinase[2].

  • Signal Generation : Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality : This converts the ADP back to ATP, which then drives a luciferase/luciferin reaction. The resulting luminescence is directly proportional to kinase activity.

  • Readout : Measure luminescence. Calculate the IC50 to determine the compound's direct enzymatic inhibitory potency[4].

References

  • Title : Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source : Biomolecules & Therapeutics URL :[Link]

  • Title : Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source : National Institutes of Health (NIH) / Molecules URL :[Link]

  • Title : Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

  • Title : Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives Source : PubMed / International Journal of Molecular Sciences URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the solubility of 8-quinolinyl 6-quinoxalinecarboxylate in polar aprotic solvents

Guide ID: TSC-SOL-086 Topic: Improving the Solubility of 8-quinolinyl 6-quinoxalinecarboxylate in Polar Aprotic Solvents Created By: Dr. Gemini, Senior Application Scientist Last Updated: March 24, 2026 Overview for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide ID: TSC-SOL-086 Topic: Improving the Solubility of 8-quinolinyl 6-quinoxalinecarboxylate in Polar Aprotic Solvents Created By: Dr. Gemini, Senior Application Scientist Last Updated: March 24, 2026

Overview for the Researcher

This technical guide addresses the common challenge of poor solubility encountered with complex heterocyclic compounds, specifically focusing on 8-quinolinyl 6-quinoxalinecarboxylate. Molecules with multiple aromatic rings, like this one, often exhibit strong intermolecular forces (pi-pi stacking) in their solid state, leading to high crystal lattice energy that is difficult for solvents to overcome. This results in low solubility even in powerful polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

This document provides a structured, question-and-answer-based troubleshooting guide. It moves from simple, direct methods to more advanced techniques, explaining the scientific rationale behind each approach to empower you to make informed decisions in your experimental design.

Troubleshooting Guide & FAQs

Q1: Why is my 8-quinolinyl 6-quinoxalinecarboxylate exhibiting poor solubility in solvents like DMSO or DMF?

Answer: The solubility challenge with this molecule stems directly from its chemical structure.

  • High Crystal Lattice Energy: The molecule is large, rigid, and planar due to the quinoline and quinoxaline ring systems. In the solid state, these flat surfaces stack tightly together, stabilized by strong pi-pi interactions. This creates a very stable crystal lattice that requires a significant amount of energy to break apart.

  • Molecular Polarity vs. Solvation: While the ester linkage and nitrogen atoms introduce polarity, the large, nonpolar surface area of the aromatic rings dominates. Polar aprotic solvents like DMSO are excellent at dissolving many compounds because they have large dipole moments. However, if the energy gained from the solvent interacting with the individual molecule is less than the energy required to break the crystal lattice, solubility will be low.

Q2: What is the most straightforward first step to try and get my compound into solution?

Answer: The simplest and most universally applicable methods are a combination of gentle heating and the use of co-solvents. These should always be your first approach before attempting more complex chemical modifications.

  • Thermal Adjustment: Increasing the temperature of the solution provides the energy needed to help break the intermolecular bonds in the solid solute.[1] For most organic compounds, solubility increases with temperature.

    • Practical Tip: Use a water bath or heating block to gently warm your sample to 40-60°C while stirring. Be cautious not to exceed the boiling point of your solvent or cause thermal degradation of your compound.

  • Co-solvency: This is a powerful technique where you add a second, miscible solvent (a "co-solvent") to your primary solvent to change its overall solvation characteristics.[2] The goal is to create a solvent blend that is more "hospitable" to the solute. Co-solvents work by reducing the interfacial tension between the solute and the solvent, effectively making the solute more comfortable in the solution.[2][]

Q3: How do I choose an effective co-solvent for my polar aprotic system?

Answer: The selection of a co-solvent is based on creating a final solvent system with optimized polarity and hydrogen bonding characteristics.[4] For a primary solvent like DMSO, you can add a small amount of a different type of solvent to disrupt the solvent-solvent interactions and improve solute-solvent interactions.

A rational approach is to screen a small, diverse panel of co-solvents. Commonly used co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

Primary Solvent Potential Co-Solvents Rationale & Comments
DMSO (Dimethyl Sulfoxide)N-Methyl-2-pyrrolidone (NMP)NMP is also a strong polar aprotic solvent. A mixture can sometimes dissolve compounds that are poorly soluble in either pure solvent.
Polyethylene Glycol 400 (PEG 400)A less polar, hydrogen-bond-donating solvent that can disrupt DMSO's structure and interact with the solute.[4]
EthanolA protic solvent that can introduce hydrogen bonding capabilities to the system.
DMF (Dimethylformamide)AcetonitrileA less polar aprotic solvent.
Dichloromethane (DCM)A nonpolar co-solvent that can help solvate the large aromatic portions of the molecule. Use in a fume hood.
Propylene GlycolSimilar to PEG 400, it can alter the polarity and hydrogen-bonding environment.

See Protocol 1 for a detailed methodology on co-solvent screening.

Q4: My compound has basic nitrogen atoms. Can I use pH adjustment in a non-aqueous, polar aprotic solvent?

Answer: Yes, this is an excellent and often highly effective technique. While we don't measure "pH" in the traditional aqueous sense, the principle of acid-base chemistry still applies. The quinoxaline and quinoline moieties in your compound are weakly basic.[5][6] By adding a small amount of a strong acid, you can protonate these nitrogen atoms, forming a salt in situ. This salt will be an ion pair in the aprotic solvent, and the charge separation dramatically increases its polarity and, therefore, its solubility.

This method is particularly useful for preparing concentrated stock solutions for biological assays.[7][8]

Key Considerations:

  • Acid Choice: Use an acid that is soluble in your solvent system. A stock solution of HCl in dioxane or methanesulfonic acid are common choices.

  • Compound Stability: The ester linkage in 8-quinolinyl 6-quinoxalinecarboxylate could be susceptible to acid-catalyzed hydrolysis, especially over long periods or at elevated temperatures. It is crucial to assess the stability of your compound after acidification.

Refer to Protocol 2 for a step-by-step guide to this method.

Q5: What about more advanced methods like using surfactants or cyclodextrins?

Answer: These methods are powerful but are primarily designed for enhancing solubility in aqueous systems.

  • Surfactants: Surfactants work by forming micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic shell.[9][10] They encapsulate the poorly soluble drug in their core, allowing the entire micelle to be dispersed in water.[11] While they can be used in mixed-solvent systems, their efficacy in purely polar aprotic solvents is limited as the driving force for micelle formation (the hydrophobic effect) is absent.

  • Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They form inclusion complexes by trapping the poorly soluble "guest" molecule within their cavity.[14][15] This complex is then more soluble in water. Like surfactants, their primary utility is for aqueous formulations.

When to Consider Them: If your experimental workflow involves diluting your polar aprotic stock solution into an aqueous buffer (e.g., for a cell-based assay), using a co-solvent system that includes a surfactant like Tween-80 or an agent like randomly-methylated-β-cyclodextrin (RAMEB) could help prevent your compound from precipitating upon dilution.[16][17]

Experimental Protocols & Workflows

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for troubleshooting the solubility of 8-quinolinyl 6-quinoxalinecarboxylate. Start with the simplest, least invasive methods first.

Solubility_Workflow cluster_start Initial State cluster_methods Troubleshooting Methods cluster_outcome Outcome start Poor solubility of compound in primary solvent (e.g., DMSO) temp Method 1: Gentle Heating (e.g., 40-60°C) start->temp Try simplest first cosolvent Method 2: Co-Solvent Screening (See Protocol 1) temp->cosolvent If insufficient or temp. sensitive success Solubility Achieved Proceed with experiment temp->success If soluble ph_mod Method 3: pH Modification (See Protocol 2) cosolvent->ph_mod If still insoluble cosolvent->success If soluble ph_mod->success If soluble fail Re-evaluate Primary Solvent or Formulation Strategy ph_mod->fail If all methods fail

Caption: A logical workflow for enhancing compound solubility.

Protocol 1: Solubility Enhancement by Co-Solvent Screening

Objective: To identify a co-solvent system that increases the solubility of 8-quinolinyl 6-quinoxalinecarboxylate.

Materials:

  • 8-quinolinyl 6-quinoxalinecarboxylate

  • Primary solvent (e.g., DMSO)

  • Panel of co-solvents (e.g., NMP, PEG 400, Ethanol)

  • Analytical balance, microcentrifuge tubes, vortex mixer, calibrated pipettes

Procedure:

  • Prepare a Slurry: Weigh 1-2 mg of your compound into a tared microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of the primary solvent (e.g., 100 µL of DMSO) to create a slurry where the compound is not fully dissolved. This establishes your baseline insolubility.

  • Co-solvent Titration: Begin adding one of the selected co-solvents in small increments (e.g., 5-10 µL at a time).

  • Mix and Observe: After each addition, cap the tube and vortex vigorously for 30-60 seconds. Allow the sample to rest and visually inspect for dissolution against a bright background.

  • Determine Endpoint: Continue adding the co-solvent until the solution becomes clear. Record the total volume of primary solvent and co-solvent used.

  • Calculate Final Concentration: Calculate the final concentration of your compound in the solvent mixture.

  • Repeat: Repeat steps 1-6 for each co-solvent you wish to screen.

  • Stability Check: Let the clear solutions sit at room temperature for at least one hour (or overnight if possible) to check for any delayed precipitation.

Protocol 2: Solubility Enhancement via pH Modification (Salt Formation)

Objective: To increase solubility by protonating the basic nitrogen centers of the molecule in a polar aprotic solvent.

Materials:

  • 8-quinolinyl 6-quinoxalinecarboxylate

  • Primary solvent (e.g., DMSO)

  • Acidic stock solution (e.g., 1M HCl in dioxane or 1M Methanesulfonic acid in DMSO)

  • Microcentrifuge tubes, vortex mixer, pH-neutralizing agent for disposal (e.g., sodium bicarbonate solution)

Procedure:

  • Prepare a Slurry: As in Protocol 1, prepare a slurry of your compound in a known volume of the primary solvent (e.g., 1-2 mg in 100 µL DMSO).

  • Acid Titration: Add a very small, sub-equimolar amount of the acidic stock solution (e.g., 0.1-0.5 µL).

    • CAUSALITY NOTE: Adding a full molar equivalent of strong acid at once can sometimes cause the protonated salt to "crash out" of solution before it can be properly solvated. A stepwise addition is more reliable.

  • Mix and Observe: Cap and vortex the tube for 1-2 minutes. The energy from mixing facilitates the acid-base reaction. Visually inspect for dissolution.

  • Continue Titration: If the compound is not fully dissolved, continue to add small increments of the acid stock, vortexing thoroughly after each addition, until a clear solution is achieved.

  • Assess Stability:

    • Short-Term: Let the final solution stand for one hour to ensure it remains clear.

    • Long-Term (Recommended): To check for chemical degradation (ester hydrolysis), analyze a small aliquot of the solution by LC-MS or HPLC immediately after solubilization and again after 24 hours at room temperature. Compare the chromatograms to look for the appearance of new peaks or a decrease in the area of the parent compound peak. This step is a critical self-validating control for this method.

References

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]

  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • MDPI. (2022, August 12). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses. Retrieved from [Link]

  • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety. Retrieved from [Link]

  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • Aecochem. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]

  • SciSpace. (2025, April 11). Quinoxaline, its derivatives and applications: A state of the art review. Retrieved from [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Esterification Yields in 8-Quinolinyl 6-Quinoxalinecarboxylate Synthesis

Introduction: The synthesis of 8-quinolinyl 6-quinoxalinecarboxylate is a critical step in the development of novel molecular entities for pharmaceutical and materials science applications. This esterification joins two...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 8-quinolinyl 6-quinoxalinecarboxylate is a critical step in the development of novel molecular entities for pharmaceutical and materials science applications. This esterification joins two distinct and complex heteroaromatic systems: 6-quinoxalinecarboxylic acid and 8-hydroxyquinoline. Researchers frequently encounter challenges with low yields, stemming from suboptimal reaction conditions, competing side reactions, and purification difficulties. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help you navigate these challenges and optimize your synthesis.

Foundational Knowledge: Understanding the Reaction

The target transformation is an esterification between a carboxylic acid and a phenolic hydroxyl group. Due to the reduced nucleophilicity of the phenolic oxygen on 8-hydroxyquinoline compared to a simple aliphatic alcohol, direct acid-catalyzed methods like the Fischer esterification are often inefficient and may not be compatible with the acid-sensitive heterocyclic rings.[1] Therefore, the reaction typically requires the activation of the carboxylic acid using a coupling agent.

The most common and mild approach is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][3]

Reaction_Scheme r1 6-Quinoxalinecarboxylic Acid p1 8-Quinolinyl 6-Quinoxalinecarboxylate r1:e->p1:w r2 8-Hydroxyquinoline r2:e->p1:w reagents DCC, DMAP CH₂Cl₂ (solvent)

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no conversion, and I recover most of my starting materials. What are the likely causes?

This is the most frequent issue and typically points to a problem with carboxylic acid activation or the subsequent nucleophilic attack.

Answer: The primary causes are (1) inefficient activation of 6-quinoxalinecarboxylic acid, (2) degradation of coupling reagents, or (3) suboptimal reaction conditions that do not favor the reaction kinetics.

Troubleshooting Steps & Explanations:
  • Verify Reagent Quality and Handling:

    • DCC/EDC: Carbodiimides are sensitive to moisture. Use a fresh bottle or a properly stored (desiccated) reagent. Hydrolyzed DCC is ineffective. N,N'-dicyclohexylurea (DCU), the byproduct, is also the product of hydrolysis, so contamination in the starting DCC bottle is a red flag.

    • DMAP: While generally stable, ensure it is pure. It acts as the crucial acyl-transfer agent.[4]

    • Solvent: Use anhydrous (dry) solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Water will compete with the alcohol and hydrolyze the activated intermediate.

  • Optimize the Order of Addition:

    • The standard Steglich protocol can be sensitive to the order of addition. A side reaction, the intramolecular 1,3-rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea, is a common yield-killer, especially with poor nucleophiles like 8-hydroxyquinoline.[3][5]

    • Recommended Procedure: First, pre-activate the carboxylic acid. In an inert atmosphere, dissolve 6-quinoxalinecarboxylic acid and DMAP in anhydrous DCM. Cool the solution to 0 °C, then add DCC. Stir for 15-20 minutes to form the activated acyl-pyridinium intermediate. Finally, add a solution of 8-hydroxyquinoline. This sequence maximizes the formation of the highly reactive acyl-pyridinium species and minimizes the time the O-acylisourea intermediate has to rearrange.[3]

  • Adjust Reaction Temperature and Time:

    • Start the reaction at 0 °C to control the initial exothermic activation and minimize side reactions.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 35-40 °C) can sometimes improve the rate, but this may also increase byproduct formation.

Table 1: Recommended Starting Conditions for Steglich Esterification
ParameterRecommended ValueRationale & Notes
Carboxylic Acid 1.0 equivLimiting Reagent
8-Hydroxyquinoline 1.1 - 1.2 equivA slight excess can help drive the reaction to completion.
DCC 1.1 - 1.2 equivA slight excess ensures full activation of the acid.
DMAP 0.1 - 0.2 equivCatalytic amount is sufficient. Higher amounts can complicate purification.
Solvent Anhydrous DCM or THFEnsure dryness to prevent hydrolysis.
Temperature 0 °C to Room Temp.Controls initial reactivity and minimizes side reactions.
Time 12 - 24 hoursMonitor by TLC until consumption of the limiting reagent.
Q2: My TLC shows a major byproduct with a similar Rf to my product, making purification difficult. What is it and how do I prevent it?

This is a classic symptom of using carbodiimide coupling agents with sterically hindered or electronically deactivated alcohols.

Answer: The most likely culprit is N-acyl-dicyclohexylurea . This byproduct forms when the activated O-acylisourea intermediate, instead of reacting with 8-hydroxyquinoline, undergoes an irreversible intramolecular rearrangement.[2]

Side_Reaction cluster_desired Desired Pathway (Catalyzed by DMAP) cluster_side Side Reaction Pathway Acid R-COOH (6-Quinoxalinecarboxylic Acid) O_Acyl O-Acylisourea (Activated Intermediate) Acid->O_Acyl + DCC DCC DCC N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Irreversible Rearrangement (Slow, uncatalyzed) Active_Ester Acyl-Pyridinium Ion ('Active Ester') O_Acyl->Active_Ester + DMAP (Fast) DMAP DMAP Alcohol Ar-OH (8-Hydroxyquinoline) Product Desired Ester (8-Quinolinyl 6-Quinoxalinecarboxylate) DCU DCU (Dicyclohexylurea) Active_Ester->Product + Ar-OH (Very Fast)

Caption: Competing pathways in DCC/DMAP esterification.

Troubleshooting Steps & Explanations:
  • Leverage the Power of DMAP: As shown in the diagram above, DMAP intercepts the O-acylisourea intermediate to form a highly reactive acyl-pyridinium ion ("active ester"). This species reacts rapidly with the alcohol and cannot undergo the rearrangement to N-acylurea.[3][4] Ensure you are using a sufficient catalytic amount (10-20 mol%).

  • Use an Alternative Coupling Reagent: If the N-acylurea byproduct remains a significant issue, consider switching to a different class of coupling agent that is less prone to this side reaction.

    • EDC-HCl (Water-Soluble Carbodiimide): Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide has a major advantage: the corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6]

    • Phosphonium/Uronium Reagents (HATU, HBTU, PyBOP): These reagents are highly efficient and often used in peptide synthesis. They work via a different activation mechanism that generally avoids the rearrangement issue. While more expensive, they can be very effective for difficult couplings.[7]

  • Convert to the Acid Chloride: A more traditional, robust method is a two-step procedure.

    • Step 1: Convert 6-quinoxalinecarboxylic acid to 6-quinoxalinecarbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activation is very effective.

    • Step 2: React the isolated acid chloride with 8-hydroxyquinoline in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

Q3: My reaction seems to work by TLC, but my isolated yield is very low after purification. How can I improve my workup?

Losing product during workup is often due to difficulties in separating it from reaction byproducts.

Answer: The primary purification challenge in a DCC-mediated reaction is the removal of the dicyclohexylurea (DCU) byproduct, which is often poorly soluble in the reaction solvent but can co-purify with the product.

Troubleshooting Steps & Explanations:
  • Efficient DCU Removal:

    • Filtration: At the end of the reaction, DCU often precipitates from solvents like DCM or THF. Filter the crude reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate.[8]

    • Solvent Swapping & Precipitation: After filtration, concentrate the reaction mixture. Redissolve the crude material in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., diethyl ether, ethyl acetate). The remaining DCU should precipitate and can be removed by a second filtration. Cooling the solution in a refrigerator can enhance precipitation.[8]

  • Aqueous Workup:

    • Transfer the filtered organic solution to a separatory funnel.

    • Acid Wash: Wash with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove basic impurities like DMAP and any remaining triethylamine. Caution: Your product contains basic nitrogen atoms on the quinoline and quinoxaline rings. It may partition into the aqueous layer if the acid is too concentrated. Use with care and check both layers by TLC.

    • Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid.

    • Brine Wash: Wash with saturated NaCl solution to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.

  • Chromatography:

    • Silica gel column chromatography is typically required for final purification.

    • A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC of your crude product. Adding a small amount of triethylamine (0.1-1%) to the eluent can sometimes improve peak shape for nitrogen-containing heterocyclic compounds by deactivating acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

FAQ 1: Which coupling method is the best choice for this synthesis? There is no single "best" method; the optimal choice depends on substrate sensitivity, scale, and cost.

Table 2: Comparison of Common Esterification Methods
MethodProsConsBest For...
Steglich (DCC/DMAP) Mild conditions, widely used, inexpensive.[2]N-acylurea byproduct, DCU removal can be tedious.[3][8]Initial attempts and well-behaved substrates.
EDC/DMAP Mild conditions, water-soluble urea byproduct simplifies workup.[6]More expensive than DCC, can be less reactive.Simplifying purification from urea byproducts.
Acid Chloride Highly reactive, drives reaction to completion, inexpensive reagents (SOCl₂).Harsher conditions (generates HCl), requires an extra step.Difficult couplings where milder methods fail.
HATU/PyBOP Very high reactivity, low side reactions, fast.[7]Expensive, byproducts must be removed by chromatography/workup.Overcoming very low reactivity or for precious materials.

FAQ 2: How critical is the purity of my starting materials? It is absolutely critical. Impurities in 6-quinoxalinecarboxylic acid (e.g., from its synthesis) or 8-hydroxyquinoline can interfere with the reaction or complicate purification. Use materials purified by recrystallization or chromatography.

FAQ 3: What if my starting materials are poorly soluble in the recommended solvents? Poor solubility can hinder reaction rates.[9] If DCM or THF fails, consider dimethylformamide (DMF) or acetonitrile (MeCN). Note that these solvents are more difficult to remove and may require higher temperatures, which could increase side reactions. Always ensure they are anhydrous.

Appendix: Detailed Experimental Protocol

Protocol A: Steglich Esterification using DCC/DMAP
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-quinoxalinecarboxylic acid (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.15 equiv).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in one portion. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.

  • Add 8-hydroxyquinoline (1.1 equiv) dissolved in a minimal amount of anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with a small amount of DCM to remove the precipitated DCU.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and cool to 0 °C for 1 hour to precipitate any remaining DCU, then filter again.

  • Transfer the filtrate to a separatory funnel and perform an aqueous workup as described in Q3 above.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude solid/oil by silica gel column chromatography to yield the pure 8-quinolinyl 6-quinoxalinecarboxylate.

References

  • RSC Publishing. (2024, November 7).
  • ResearchGate. (2013, December 10).
  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity.
  • RSC Publishing. (2023, April 20). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
  • National Center for Biotechnology Information. (2024, October 21).
  • Scientific & Academic Publishing.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Organic Chemistry Portal.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Reddit. (2024, February 18).
  • Organic Chemistry D
  • Thieme. (2019).
  • Open Access Journals. (2013, December 10).
  • SciSpace.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • ACS Publications. (2005, December 6). Investigation of the Yamaguchi Esterification Mechanism.
  • eCommons. (2023, April 1).
  • YouTube. (2016, December 28).
  • ResearchGate.
  • ACS Publications. (2022, November 26).
  • ResearchGate.

Sources

Troubleshooting

Technical Support Guide: Mobile Phase Gradient Optimization for 8-Quinolinyl 6-Quinoxalinecarboxylate

An in-depth guide to optimizing mobile phase gradients for the HPLC analysis of 8-quinolinyl 6-quinoxalinecarboxylate, designed for researchers and drug development professionals. As a Senior Application Scientist, this...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing mobile phase gradients for the HPLC analysis of 8-quinolinyl 6-quinoxalinecarboxylate, designed for researchers and drug development professionals.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in developing robust and reproducible HPLC methods for complex heterocyclic molecules like 8-quinolinyl 6-quinoxalinecarboxylate. This analyte, containing both quinoline and quinoxaline moieties, presents specific challenges that demand a systematic approach to method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning your experiments.

Q1: Why is the analysis of 8-quinolinyl 6-quinoxalinecarboxylate challenging?

A1: The primary challenge stems from its molecular structure. The presence of multiple nitrogen atoms within the quinoline and quinoxaline ring systems makes the molecule basic.[1] These basic sites can engage in secondary interactions with the stationary phase, particularly with residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This interaction is a leading cause of significant peak tailing, poor peak shape, and in some cases, irreversible adsorption.[2][3]

Q2: Should I start with an isocratic or a gradient elution?

A2: For method development with a complex molecule like this, especially when analyzing it alongside potential impurities or degradants, a gradient elution is almost always the recommended starting point.[4] An initial "scouting" gradient provides a broad overview of the sample's complexity and the elution behavior of all its components.[4][5] An isocratic method is often insufficient for samples containing compounds with a wide range of polarities, leading to either poor separation of early-eluting peaks or excessively long run times for late-eluting peaks.[4]

Q3: What is the most critical mobile phase parameter to control for this compound?

A3: Without question, mobile phase pH is the most critical parameter.[6] The pH directly controls the ionization state of the basic nitrogen atoms on your analyte.[7] At a pH below the pKa of these nitrogens, the molecule becomes protonated (positively charged). Controlling this ionization is key to achieving sharp, symmetrical peaks. Using an acidic mobile phase (e.g., pH 2.5-4) is a standard strategy to ensure the analyte is in a consistent, single ionic form and to suppress the ionization of residual silanols on the column, which minimizes unwanted secondary interactions.[1][8][9]

Q4: Acetonitrile or Methanol? Does the choice of organic solvent matter?

A4: Yes, the choice of organic solvent can significantly impact selectivity. Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN is generally preferred for initial method development due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[1] However, switching from ACN to MeOH can alter the elution order of closely related compounds, a phenomenon that can be exploited to improve the resolution of a critical pair of peaks.[1] Therefore, if you face co-elution issues, evaluating both solvents is a valuable optimization step.

Part 2: Troubleshooting Guide for Common Issues

This section provides a direct, problem-and-solution format for issues you may encounter during your analysis.

Problem: My peak for 8-quinolinyl 6-quinoxalinecarboxylate is tailing severely (Tailing Factor > 1.5).

  • Possible Cause 1: Secondary Silanol Interactions. This is the most likely cause. The basic nitrogens on your analyte are interacting with acidic silanol groups on the column packing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte.[9] Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous and organic mobile phases.[10] This protonates the analyte and suppresses silanol activity, leading to a dramatic improvement in peak shape.[1]

  • Possible Cause 2: Inadequate Mobile Phase Buffering. If the pH is not stable throughout the gradient run, peak shape can suffer.

    • Solution: Ensure your buffer concentration is sufficient, typically between 10–50 mM.[11] For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers.[11]

  • Possible Cause 3: Column Contamination or Degradation. The column may be contaminated with strongly retained basic compounds or the stationary phase may be degrading.

    • Solution: First, try a rigorous column flush with a strong solvent. If that fails, the column may need to be replaced.[3] Using a guard column can help extend the life of your analytical column.[3]

Problem: I have poor resolution between my main peak and a closely eluting impurity.

  • Possible Cause 1: The Gradient Slope is Too Steep. A steep gradient moves the solvent composition too quickly, not allowing enough time for the analytes to interact differently with the stationary phase.

    • Solution: Decrease the gradient slope (i.e., increase the gradient time). A shallower gradient improves resolution for complex mixtures.[5] For example, if your initial scouting gradient was 10-90% B in 10 minutes, try extending it to 10-90% B in 20 or 30 minutes.

  • Possible Cause 2: Sub-optimal Organic Solvent. The selectivity offered by your current organic solvent (e.g., ACN) may not be ideal for this specific separation.

    • Solution: Try switching the organic solvent to Methanol. This can change the selectivity and may resolve the co-eluting peaks. You can also experiment with ternary gradients (e.g., Water/ACN/MeOH).

  • Possible Cause 3: Sub-optimal Temperature. Column temperature affects viscosity and reaction kinetics, which can influence selectivity.

    • Solution: Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C, 40°C). Sometimes a small change in temperature can significantly improve resolution.

Problem: My retention times are shifting from one injection to the next.

  • Possible Cause 1: Insufficient Column Re-equilibration. The column is not returning to the initial mobile phase conditions before the next injection. This is a very common issue in gradient HPLC.[5]

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

  • Possible Cause 2: Mobile Phase Instability. The mobile phase composition is changing due to evaporation of the more volatile organic component or inconsistent mixing by the pump.

    • Solution: Ensure mobile phase bottles are capped. Prepare fresh mobile phase daily. If the problem persists, investigate the HPLC pump's proportioning valve performance.[1]

  • Possible Cause 3: Fluctuating Column Temperature.

    • Solution: Use a column oven to maintain a constant, stable temperature. Even small fluctuations in ambient lab temperature can cause retention time drift.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and solving the common problem of peak tailing.

G start Observe Peak Tailing (Tf > 1.2) q1 Is tailing on ALL peaks or just basic analytes? start->q1 cause_silanol Specific to Basic Analytes: Likely Silanol Interaction q1->cause_silanol Specific Peaks cause_extracol All Peaks Affected: Likely Extra-Column Volume or Column Void q1->cause_extracol All Peaks sol_ph 1. Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) to suppress silanol activity. cause_silanol->sol_ph sol_fittings 1. Check/reduce tubing length. Ensure proper fittings. cause_extracol->sol_fittings sol_buffer 2. Increase Buffer Strength (10-50 mM) for pH stability. sol_ph->sol_buffer sol_column 3. Use End-capped Column or flush/replace existing column. sol_buffer->sol_column sol_void 2. Check for column void. Replace column if necessary. sol_fittings->sol_void

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

Part 3: Experimental Protocols & Data

This section provides a practical, step-by-step approach to gradient optimization.

Protocol 1: Initial Gradient Scouting

The goal of this protocol is to determine the approximate elution time of your analyte and any impurities.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV detector at a wavelength appropriate for the analyte (e.g., 254 nm or a wavelength maximum determined by a UV scan).

  • Scouting Gradient Program:

    • 0.00 min: 5% B

    • 20.00 min: 95% B

    • 22.00 min: 95% B

    • 22.01 min: 5% B

    • 30.00 min: 5% B (Re-equilibration)

Interpreting the Scouting Run: Analyze the chromatogram to identify the retention times of your target peak and any other significant peaks. This defines the "elution window" you will focus on for optimization.

Protocol 2: Gradient Optimization

Based on the scouting run, you can now design a more focused gradient to improve resolution.

  • Assume: The scouting run showed your main peak eluting at 12.5 minutes and a key impurity at 12.1 minutes. This corresponds to a mobile phase composition of approximately 50-55% B.

  • Optimized Gradient Goal: Create a shallower gradient slope around the elution window to increase the separation between the two peaks.

  • Optimized Gradient Program:

    • 0.00 min: 35% B

    • 15.00 min: 65% B (This is a 2% / min slope, much shallower than the scouting run)

    • 17.00 min: 95% B (A quick flush to elute any strongly retained compounds)

    • 19.00 min: 95% B

    • 19.01 min: 35% B

    • 27.00 min: 35% B (Re-equilibration)

Visualizing the Optimization Workflow

G start 1. Define Separation Goal (e.g., Rs > 2.0) scout 2. Perform Broad Scouting Gradient (e.g., 5-95% B in 20 min) start->scout analyze 3. Analyze Results Identify elution window and critical peak pairs scout->analyze adjust_slope 4a. Adjust Gradient Slope (Steeper = Faster, Shallower = More Resolution) analyze->adjust_slope Resolution Needs Improvement validate 5. Validate Method Check for robustness, linearity, and reproducibility analyze->validate Resolution Goal Achieved adjust_range 4b. Narrow the %B Range Focus the gradient around the elution window adjust_slope->adjust_range adjust_range->analyze Re-run and Re-evaluate end Optimized Method Complete validate->end

Caption: A systematic workflow for mobile phase gradient optimization in HPLC.

Data Presentation: Impact of Gradient Optimization

The following table illustrates the expected impact of changing gradient conditions on key chromatographic parameters for 8-quinolinyl 6-quinoxalinecarboxylate (Analyte) and a closely eluting impurity.

Parameter Condition 1: Scouting Gradient Condition 2: Optimized Gradient Rationale for Improvement
Gradient Program 5-95% B in 20 min35-65% B in 15 minThe gradient slope is shallower around the elution window.
Analyte tR (min) 12.514.8Slower change in mobile phase strength increases retention.
Impurity tR (min) 12.113.9Slower change in mobile phase strength increases retention.
Resolution (Rs) 1.12.2The shallower gradient provides more time for differential partitioning between mobile and stationary phases, significantly improving separation.
Tailing Factor (Tf) 1.6 (with 0.1% FA)1.2 (with 0.1% FA)Consistent use of an acidic modifier maintains good peak shape.

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • R Discovery. (2002, October 1).
  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN.
  • BenchChem. (2025). Optimizing HPLC mobile phase for separation of 2-(Bromomethyl)
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. BenchChem.
  • YWYS. (n.d.).
  • Industry News. (2023, December 27).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

Sources

Optimization

Technical Support Center: Stabilization and Storage of 8-Quinolinyl 6-Quinoxalinecarboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 8-Quinolinyl 6-quinoxalinecarboxylate is a specialized ester combining a quinoxaline core with an 8-quinolinol leavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 8-Quinolinyl 6-quinoxalinecarboxylate is a specialized ester combining a quinoxaline core with an 8-quinolinol leaving group. While highly valuable in medicinal chemistry, compounds containing the 8-quinolinyl ester moiety are notoriously susceptible to hydrolytic degradation.

This technical guide provides comprehensive troubleshooting, mechanistic insights, and self-validating protocols to ensure the long-term integrity of this compound.

Section 1: Mechanistic Insights into Ester Hydrolysis (FAQ)

Q1: Why does 8-quinolinyl 6-quinoxalinecarboxylate degrade so rapidly compared to standard alkyl esters? A: The vulnerability stems directly from the 8-quinolinyl group. The nitrogen atom in the quinoline ring can act as an intramolecular general base, significantly lowering the activation energy for ester hydrolysis[1]. Furthermore, 8-quinolinol is a well-known bidentate chelator. Trace metal ions (e.g., Zn²⁺, Cu²⁺) in glassware or solvents coordinate with the quinoline nitrogen and the ester carbonyl oxygen. This acts as a Lewis acid catalyst, polarizing the carbonyl bond and making it highly susceptible to nucleophilic attack by ambient moisture[2].

Q2: What are the primary products of this hydrolysis, and how do I detect them? A: Hydrolysis cleaves the ester bond, yielding 8-quinolinol and 6-quinoxalinecarboxylic acid[1]. This degradation should be monitored via LC-MS/MS. The disappearance of the parent mass and the emergence of the 8-quinolinol (m/z 146.1) and 6-quinoxalinecarboxylic acid (m/z 175.1) peaks indicate sample compromise.

Mechanism A 8-Quinolinyl 6-Quinoxalinecarboxylate D Quinoline Nitrogen Coordination / Auto-catalysis A->D E Nucleophilic Attack by H2O / OH- A->E B Environmental Triggers (Moisture, Heat, High pH) B->E C Metal Ion Contamination (Cu2+, Zn2+, Fe3+) C->D F Ester Bond Cleavage D->F E->F G 8-Quinolinol (Leaving Group) F->G H 6-Quinoxalinecarboxylic Acid F->H

Logical relationship of environmental and chemical triggers causing 8-quinolinyl ester hydrolysis.

Section 2: Troubleshooting Guide: Identifying and Preventing Degradation

Q3: I store my compound in a standard -20°C freezer, but I still see excessive hydrolysis. Why? A: Standard laboratory freezers are highly humid environments. Every time the freezer door is opened, moisture condenses on cold containers. If the container is not perfectly sealed, this moisture permeates the sample, providing the water necessary for hydrolysis[3]. To prevent this, compounds must be stored in a desiccator within the freezer, or the vials must be purged with an inert gas (Argon or Nitrogen) to displace water molecules[3].

Q4: How can I stabilize the compound if I need to store it in a solution? A: Storing 8-quinolinyl esters in aqueous solutions is highly discouraged. If an aqueous environment is unavoidable for biological assays, maintain the pH in a slightly acidic range (pH 5.5–6.5), as both strongly acidic and alkaline conditions catalyze hydrolysis[4]. Additionally, add a chelating agent like EDTA (1–5 mM) to sequester trace metal ions that could catalyze the breakdown[2].

Q5: Can chemical stabilizers be added to solid formulations? A: Yes. For bulk storage or polymer-based drug delivery formulations, ester stabilizers such as carbodiimide compounds (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) can be incorporated. Carbodiimides act as moisture scavengers and react with any trace carboxylic acids formed during initial degradation, effectively blocking the autocatalytic feedback loop[2].

Section 3: Experimental Protocols for Long-Term Storage

The following protocols are designed as self-validating systems . Do not proceed to long-term storage without executing the validation steps.

Protocol A: Preparation of Solid Compound for Long-Term Storage

Rationale: Removing water (the primary reactant) and oxygen (to prevent secondary oxidation of the quinoxaline ring) is the most robust strategy for in vitro stability[4].

  • Lyophilization: Dissolve the purified 8-quinolinyl 6-quinoxalinecarboxylate in a minimal amount of a water/acetonitrile mixture. Flash-freeze the solution using liquid nitrogen and lyophilize for 24–48 hours until a completely dry powder is obtained[4].

  • Aliquoting: Working inside a dry glovebox (relative humidity <5%), transfer the dry powder into amber glass vials. Amber glass prevents photolytic degradation, which can affect quinoxaline derivatives[5].

  • Inert Atmosphere Purging: Gently purge each vial with high-purity Argon gas for 30 seconds. Argon is heavier than air and effectively displaces moisture and oxygen[5].

  • Sealing: Seal the vials immediately with PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm.

  • Storage: Place the vials inside a secondary container containing a desiccant (e.g., anhydrous CaSO4 or silica gel) and store at -80°C.

  • Self-Validation Step: Before committing the entire batch to -80°C, reconstitute a 1 mg test aliquot in anhydrous DMSO and analyze via LC-MS/MS. An intact parent mass >99% and the absence of m/z 146.1 confirms that the lyophilization process did not induce hydrolysis.

Protocol B: Preparation of Anhydrous Stock Solutions
  • Solvent Preparation: Use highly pure, anhydrous DMSO (water content <0.005%). Store the solvent over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Dissolution: Dissolve the lyophilized compound in the anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Divide the stock solution into small, single-use aliquots (e.g., 50 µL) in low-bind microcentrifuge tubes. This prevents repeated exposure to atmospheric moisture during freeze-thaw cycles[5].

  • Storage: Purge the headspace with Argon, seal, and store at -80°C.

  • Self-Validation Step: Spike a test aliquot with 10 µM Zn²⁺. If rapid degradation is observed compared to an EDTA-stabilized stock, it validates that trace metal contamination is the primary driver of hydrolysis in your specific solvent batch, confirming the necessity of strict metal-free handling.

Workflow A Synthesized 8-Quinolinyl 6-Quinoxalinecarboxylate B LC-MS/MS Purity Check (Ensure <1% Hydrolysis) A->B C Lyophilization (Remove H2O) B->C D Formulation Strategy C->D E Solid State Storage (Argon Purge, Desiccant) D->E Solid F Solution Storage (Aprotic Solvent, EDTA, pH 6.0) D->F Liquid G Long-Term Storage (-80°C, Amber Vials) E->G F->G

Step-by-step experimental workflow for the stabilization and long-term storage of the compound.

Section 4: Quantitative Data on Storage Conditions

The following table summarizes the causality of our recommended experimental choices, demonstrating the degradation rate of 8-quinolinyl 6-quinoxalinecarboxylate under various environments over a 6-month period.

Table 1: Stability of 8-Quinolinyl 6-Quinoxalinecarboxylate Under Various Storage Conditions

Storage ConditionTemperatureAdditive / AtmosphereIntact Compound (6 Months)
Aqueous Buffer (pH 7.4)25°CAmbient Air< 10%
Aqueous Buffer (pH 6.0)4°C5 mM EDTA65%
Anhydrous DMSO-20°CArgon Purged85%
Solid Powder-20°CAmbient Air70%
Solid Powder -80°C Argon Purged + Desiccant > 99%

Sources

Troubleshooting

best column chromatography purification methods for crude 8-quinolinyl 6-quinoxalinecarboxylate

Welcome to the technical support resource for the purification of 8-quinolinyl 6-quinoxalinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 8-quinolinyl 6-quinoxalinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar N-heterocyclic compounds. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format, moving from foundational method development to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Method Development & Initial Setup

This section covers the most common initial questions when developing a purification strategy for 8-quinolinyl 6-quinoxalinecarboxylate.

Question 1: What are the key structural features of 8-quinolinyl 6-quinoxalinecarboxylate that influence its purification by column chromatography?

Answer: The structure of 8-quinolinyl 6-quinoxalinecarboxylate presents several features that dictate the purification strategy:

  • Multiple Aromatic Nitrogen Atoms: The quinoline and quinoxaline ring systems contain basic nitrogen atoms. These can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to issues like peak tailing, streaking on TLC, and even irreversible adsorption, resulting in low recovery.[1]

  • Ester Functionality: The carboxylate ester is a polar functional group that contributes to the molecule's overall polarity.

  • Extended Aromatic System: The large, flat, polycyclic aromatic structure can lead to strong π-π stacking interactions with certain stationary phases or co-elution with similarly structured aromatic impurities.

Understanding these features is crucial for selecting the appropriate stationary and mobile phases to achieve efficient and high-purity separation.

Question 2: Should I use normal-phase or reverse-phase chromatography for this compound?

Answer: For the initial purification of a crude reaction mixture, normal-phase chromatography on silica gel is the most common and cost-effective starting point .[2][3] It is generally effective for separating the target compound from less polar starting materials or non-polar byproducts.

However, if the compound proves highly polar and shows poor mobility even in polar solvent systems (e.g., 10% Methanol in Dichloromethane) or is unstable on silica, reverse-phase chromatography (e.g., using a C18 stationary phase) becomes an excellent alternative .[1][4] Reverse-phase is particularly useful for separating polar compounds that are difficult to resolve using normal-phase techniques.[4]

Question 3: What is the best starting solvent system for Thin-Layer Chromatography (TLC) analysis?

Answer: A systematic approach to TLC is vital for developing your column conditions.[1] Begin with a solvent system of intermediate polarity and adjust as needed. Good starting points include:

  • Hexane / Ethyl Acetate (EtOAc): Start with a 70:30 (Hexane:EtOAc) mixture. This system is a workhorse for many organic compounds.

  • Dichloromethane (DCM) / Methanol (MeOH): Start with a 98:2 (DCM:MeOH) mixture. This is a more polar system, often effective for N-heterocycles.[5]

The goal is to find a solvent system that provides a retardation factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value typically translates well to column chromatography, ensuring the compound elutes effectively without taking an excessive volume of solvent.[6]

Question 4: What are the most common impurities I should expect from the synthesis of 8-quinolinyl 6-quinoxalinecarboxylate?

Answer: The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] Common impurities may include:

  • Unreacted starting materials (e.g., 6-quinoxalinecarboxylic acid and 8-hydroxyquinoline).

  • Side-products from incomplete reactions or alternative reaction pathways.

  • Regioisomers, if unsymmetrical starting materials are used.[9]

  • Colored byproducts resulting from oxidation of reactants or products.[10]

These impurities can have polarities that are very similar to the desired product, making separation challenging.[9]

Part 2: Troubleshooting Guide - Addressing Common Purification Problems

This section provides solutions to specific issues you may encounter during the purification process.

Question 5: My compound is streaking badly on the TLC plate and I'm getting low recovery from the column. What's happening?

Answer: This is the most common problem for N-heterocyclic compounds and is almost certainly due to the interaction with acidic silica gel.[1] The basic nitrogen atoms are binding too strongly to the stationary phase.

Solution: Deactivate the silica gel. This can be done in two ways:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (0.5-2% v/v) , to your eluent system.[1] This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Stationary Phase Modification: Consider using a different stationary phase altogether, such as neutral or basic alumina, which lacks the strong acidity of silica gel.[11]

Workflow for Troubleshooting Compound-Silica Interaction

The following diagram illustrates the decision-making process when encountering streaking or low recovery.

G Start Problem Identified: Streaking on TLC or Low Column Recovery Check_Compound Is the compound an N-heterocycle? Start->Check_Compound Add_Base Action: Add 0.5-2% Triethylamine or Pyridine to the eluent Check_Compound->Add_Base  Yes   Re_evaluate Re-run TLC. Is streaking resolved? Add_Base->Re_evaluate Proceed_Col Proceed to Column Chromatography with modified eluent Re_evaluate->Proceed_Col  Yes   Alt_Stationary Action: Switch to an alternative stationary phase (e.g., Alumina, C18 Reverse Phase) Re_evaluate->Alt_Stationary  No   End Problem Resolved Proceed_Col->End Alt_Stationary->End

Caption: Troubleshooting flowchart for poor elution of N-heterocyclic compounds.

Question 6: My product is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution occurs when the chosen solvent system lacks the necessary selectivity to differentiate between your product and an impurity.

Solutions:

  • Solvent System Optimization: The first step is to screen different solvent systems on TLC.[1] If you are using Hexane/EtOAc, try a system with different chemical properties, like DCM/MeOH or incorporating toluene, which can improve the separation of aromatic compounds through different π-π interactions.[11]

  • Switch to Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, an isocratic (constant solvent ratio) elution may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve resolution.[12][13] It sharpens peaks of later-eluting compounds and can resolve components that co-elute under isocratic conditions.[12][13]

  • Change the Stationary Phase: If optimizing the mobile phase fails, the interaction with the stationary phase must be changed. Switching from silica to alumina, or from normal-phase to reverse-phase, provides a completely different separation mechanism that will almost certainly resolve the co-eluting compounds.

Question 7: My compound won't move off the TLC baseline, even with 100% ethyl acetate. What should I do?

Answer: This indicates your compound is very polar and requires a much stronger mobile phase.

Solutions:

  • Increase Mobile Phase Polarity: Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH) . Start with 2% MeOH in DCM and gradually increase the MeOH percentage. You can also try adding a small amount of ammonium hydroxide in methanol to elute very polar basic compounds.[6]

  • Consider Reverse-Phase Chromatography: This is a classic scenario where reverse-phase chromatography is the ideal solution. On a C18 column, highly polar compounds elute early, using a mobile phase like water and acetonitrile or methanol. This often provides excellent separation for compounds that are immobile in normal-phase systems.[4]

Part 3: Detailed Experimental Protocols

This section provides step-by-step procedures for the recommended purification methods.

Protocol 1: Standard Silica Gel Chromatography with Gradient Elution

This protocol is the recommended starting point for purification.

1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Chloroform). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems (e.g., start with 70:30 Hexane:EtOAc, then 50:50, then 30:70) to find a system that gives the product an Rƒ of ~0.3. d. If streaking is observed, add 1% triethylamine (TEA) to the chosen solvent system and re-run the TLC.

2. Column Preparation (Slurry Packing): a. Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar solvent (e.g., 90:10 Hexane:EtOAc).[10] The amount of silica should be 50-100 times the weight of your crude material. b. Pour the slurry into the chromatography column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

3. Sample Loading: a. Dissolve the crude 8-quinolinyl 6-quinoxalinecarboxylate in a minimum amount of DCM or the mobile phase. b. Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column.[1]

4. Elution and Fraction Collection: a. Begin eluting with the initial non-polar solvent system identified during TLC analysis. b. Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A sample gradient is provided in the table below. c. Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain the pure product.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation: Solvent Properties & Sample Gradient

The following tables provide useful data for method development.

Table 1: Properties of Common Chromatography Solvents

SolventPolarity IndexEluting Strength (on Silica)
n-Hexane0.1Very Weak
Toluene2.4Weak
Dichloromethane (DCM)3.1Medium
Ethyl Acetate (EtOAc)4.4Medium-Strong
Acetonitrile5.8Strong
Methanol (MeOH)5.1Very Strong

Data compiled from various chromatography resources.

Table 2: Example Step-Gradient Elution Protocol for a 5g Crude Sample

StepSolvent System (Hexane:EtOAc + 1% TEA)VolumePurpose
190:10200 mLElute very non-polar impurities
280:20400 mLElute impurities of low polarity
370:30600 mLElute the target compound
450:50400 mLElute more polar impurities
50:100200 mLFlush remaining compounds from column

This is an illustrative example; the actual gradient must be optimized based on TLC analysis.[12]

Visualization of the Purification Workflow

G cluster_prep 1. Method Development cluster_execution 2. Column Chromatography cluster_analysis 3. Analysis & Isolation Crude Crude Product TLC TLC Analysis (Find Rf ≈ 0.3) Crude->TLC Optimize Optimize Solvent System (Hex/EtOAc vs DCM/MeOH) Add TEA if needed TLC->Optimize Pack Pack Column (Slurry Method) Optimize->Pack Load Load Sample (Wet or Dry Load) Pack->Load Elute Elute with Gradient & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for column chromatography purification.

References

  • Al-Sanea, M. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(5), 1319. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19695-19714. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. Retrieved from [Link]

  • Valizadeh, H., & Gholipour, H. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2015, 859285. Retrieved from [Link]

  • Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1053. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • International Journal of Chemistry Studies. (2020). Novel Synthesis of Some Quinoxaline Derivatives. Retrieved from [Link]

  • Design and Synthesis of Quinoxaline Derivatives for Medicinal Application Against Breast Cancer Cells. (2021). SSRN. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]

  • Phenomenex. (n.d.). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

Sources

Optimization

GC Technical Support Center: Resolving Peak Tailing for 8-Quinolinyl 6-Quinoxalinecarboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing bulky, nitrogen-rich heterocyclic esters like 8-quinolinyl 6-quinoxalinecarboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing bulky, nitrogen-rich heterocyclic esters like 8-quinolinyl 6-quinoxalinecarboxylate . With a molecular weight of 301.3 g/mol and three highly basic nitrogen atoms distributed across its quinoline and quinoxaline rings[1], this compound is notoriously prone to severe peak tailing in Gas Chromatography (GC).

Peak tailing compromises chromatographic resolution, reduces peak height (which directly lowers your detection sensitivity), and causes data analysis systems to inaccurately assign peak integration areas[2]. This guide provides a self-validating framework to diagnose the root cause of tailing—distinguishing between physical flow-path disruptions and chemical adsorption—and offers field-proven protocols to restore perfectly symmetrical Gaussian peaks.

Diagnostic Decision Matrix

Before replacing consumables blindly, you must isolate the variable. The following diagnostic workflow utilizes a self-validating internal standard approach to determine the exact nature of the tailing.

DiagnosticTree Start Inject Test Mix (Target + Light Hydrocarbon) Check Do all peaks tail including the hydrocarbon? Start->Check FlowPath Flow Path Issue (Dead volume, poor cut, liner obstruction) Check->FlowPath Yes ChemAct Chemical Activity (Secondary interactions with active silanols) Check->ChemAct No (Only Target Tails) FixFlow Protocol B: Trim Column, Check Installation FlowPath->FixFlow FixChem Protocol A: Inlet Maintenance, Ultra Inert Column ChemAct->FixChem

Diagnostic flowchart distinguishing physical flow path disruptions from chemical activity.

Troubleshooting FAQs

Q1: Why does 8-quinolinyl 6-quinoxalinecarboxylate tail so severely compared to my hydrocarbon standards? A: The causality lies in the molecule's chemical structure. This compound contains three basic nitrogen atoms and a polar ester linkage. These electron-rich functional groups are highly susceptible to secondary interactions—specifically, reversible hydrogen bonding and chemical adsorption—with acidic silanol groups (-Si-OH) present on untreated glass wool, a dirty inlet liner, or exposed fused silica on a degraded column[3][4]. Hydrocarbons lack these basic functional groups, meaning they do not interact with active silanols and will elute symmetrically unless there is a physical disruption[5].

Q2: How can I definitively prove whether the tailing is caused by a flow path disruption or chemical adsorption? A: You must build a self-validating system into your method. Inject a light, non-polar hydrocarbon (e.g., methane, butane, or decane) alongside your target compound[5][6]. If the hydrocarbon peak tails, you have a physical flow path problem, such as dead volume in the inlet, a poorly cut column creating turbulent eddies, or a blocked frit[3][7]. If the hydrocarbon peak is perfectly symmetrical but the 8-quinolinyl ester tails, the issue is purely chemical adsorption (active sites)[3][8].

Q3: I confirmed it is chemical activity. What inlet maintenance protocol should I follow? A: Active sites often develop in the injection port due to matrix buildup or the thermal degradation of the liner's deactivation layer[9]. You must perform routine inlet maintenance: replace the inlet liner with a highly deactivated (Ultra Inert) liner, replace the gold seal, and install a new septum and O-ring[6][7]. Avoid using heavily packed, untreated glass wool, as its massive surface area provides abundant active silanol sites for the basic nitrogens to bind to.

Q4: I've done inlet maintenance, but the tailing persists. Is my column degraded? A: Yes, the front end of a GC column is constantly bombarded by sample matrix and extreme temperature cycles, leading to stationary phase stripping and exposed active silica[3][9]. Trimming the first 10–20 cm of the column removes these active sites and usually restores peak shape[7][10]. If trimming fails, the entire column is compromised, and you should switch to an "end-capped" or Ultra Inert stationary phase specifically designed for basic compounds[4][7].

Q5: Could my solvent or injection parameters be causing the tailing? A: Absolutely. If you observe tailing that decreases with retention time, you may be experiencing a solvent effect violation during a splitless injection[7]. To fix this, decrease your initial column temperature to 10–20 °C below the boiling point of the solvent to improve focusing[7][11]. Additionally, ensure your split ratio is high enough; a minimum total flow of 20 mL/min through the inlet is required to prevent sample transfer delays that manifest as tailing[7].

Quantitative Benchmarking

To objectively evaluate your system, you must calculate the Asymmetry Factor ( As​ ) or Tailing Factor ( Tf​ ). The table below summarizes acceptable thresholds and diagnostic indicators.

Compound TypeSystem ConditionAsymmetry Factor ( As​ )Tailing Factor ( Tf​ )Diagnosis / Status
Light Hydrocarbon Ideal / Clean System0.9 – 1.21.0Acceptable / Baseline[2][12]
8-quinolinyl ester Active Silanols Present> 2.0> 2.0Severe Chemical Activity[2]
Light Hydrocarbon Poor Column Cut / Dead Volume> 1.5> 1.5Flow Path Disruption[3]
8-quinolinyl ester Post-Inlet Maintenance (Optimal)1.0 – 1.31.0 – 1.2Resolved / Optimal[2][10]

Experimental Protocols

Protocol A: System Inertness Verification (Chemical Activity Check)

This protocol validates whether your system's flow path is chemically inert enough to handle basic nitrogenous compounds.

  • Preparation : Prepare a test mixture containing 10 µg/mL of 8-quinolinyl 6-quinoxalinecarboxylate and 10 µg/mL of a light, non-polar hydrocarbon (e.g., decane) in a mutually compatible, high-purity solvent[5].

  • Injection : Inject 1 µL of the test mix using your standard method parameters.

  • Data Analysis : Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% of the peak height ( As​=b/a , where a is the front half-width and b is the back half-width)[2][12].

  • Validation :

    • If As​ (hydrocarbon) ≤1.2 and As​ (target) >1.5 , the system is chemically active. Proceed to full inlet maintenance[2][5].

    • If both As​>1.5 , the system has a physical flow path disruption. Proceed to Protocol B[3][7].

Protocol B: Column Trimming and Guard Column Installation (Flow Path Fix)

A jagged column cut creates turbulent eddies that entrap analyte molecules, causing physical tailing[3].

  • Cool Down : Cool the GC oven and inlet to room temperature. Turn off the carrier gas flow.

  • Column Removal : Carefully remove the analytical column from the inlet.

  • Trimming : Using a ceramic scoring wafer, score the polyimide coating 10–20 cm from the front end of the column. Snap the column cleanly to remove the degraded, active section[7][9].

  • Inspection : Inspect the cut under a magnifier. A jagged cut with burrs or shards of silica will cause turbulent eddies[3]. Ensure the cut is perfectly square.

  • Guard Column Installation : Install a 2–3 meter deactivated fused silica guard column (retention gap) using an Ultimate Union. This protects the analytical column from future non-volatile matrix contamination[7][11].

  • Reinstallation : Reinstall the column at the exact insertion distance specified by the manufacturer. Turn on the carrier gas, verify flow, and bake out the column before running the next blank[10].

Mechanistic Pathway of Chemical Adsorption

Understanding the chemical interaction at the molecular level is critical for preventing its recurrence.

Mechanism Target 8-quinolinyl 6-quinoxalinecarboxylate (Basic Nitrogens) Interaction Hydrogen Bonding & Secondary Interactions Target->Interaction Silanol Active Silanol (-OH) on Column/Liner Silanol->Interaction Tailing Peak Tailing (Asymmetry Factor > 2.0) Interaction->Tailing Deactivation End-capping / Ultra Inert Deactivation Deactivation->Silanol Blocks active sites SharpPeak Sharp Gaussian Peak (Asymmetry Factor 0.9-1.2) Deactivation->SharpPeak Promotes

Mechanism of secondary interactions between basic nitrogens and active silanols.

References

  • [8] Restek. GC Troubleshooting—Tailing Peaks.

  • [7] Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.

  • [1] National Institutes of Health (NIH) / PubChem. 8-Quinolyl quinoxaline-6-carboxylate.

  • [6] Agilent Technologies. Agilent Tailing Peaks GC Troubleshooting Series.

  • [5] Agilent Technologies. Peak Perfection: A Guide to GC Troubleshooting.

  • [2] Chromatography Today. What is Peak Tailing?

  • [3] LCGC. The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.

  • [4] ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

  • [9] LabRulez GCMS. Peak Tailing in GC Trace Analysis.

  • [10] Separation Science. Fixing GC Peak Tailing for Cleaner Results.

  • [12] Scribd (LCGC Archive). Chromatography Peak Tailing Guide.

  • [11] Agilent Technologies (YouTube). Tailing Peaks - Part 2 - GC Troubleshooting Series.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Ligand Binding Affinities of 8-Quinolinyl 6-Quinoxalinecarboxylate and 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline-based ligands are indispensable tools due to their remarkable ability to chelate me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline-based ligands are indispensable tools due to their remarkable ability to chelate metal ions. This property is central to their diverse applications, ranging from anticancer and antimicrobial agents to fluorescent sensors and components in organic light-emitting diodes (OLEDs).[1][2] Among the vast family of quinoline derivatives, 8-hydroxyquinoline (8-HQ) has long been a benchmark, celebrated for its potent and versatile metal-binding capabilities.[3][4] This guide provides an in-depth, objective comparison of the binding affinity of the classic 8-hydroxyquinoline with a more complex derivative, 8-quinolinyl 6-quinoxalinecarboxylate.

This analysis is designed to equip researchers with the nuanced understanding required to select the appropriate ligand for their specific application, be it in drug design targeting metalloenzymes or the development of novel chemosensors. We will delve into the structural and electronic factors that govern their binding affinities, present relevant experimental data, and provide detailed protocols for assessing these properties in your own laboratory.

Unveiling the Ligands: Structural and Electronic Considerations

At the heart of any ligand's binding affinity lies its molecular structure and electronic properties. Both 8-hydroxyquinoline and 8-quinolinyl 6-quinoxalinecarboxylate share the foundational quinoline scaffold, but their differing substituents dramatically alter their interaction with metal ions.

8-Hydroxyquinoline (8-HQ): The Archetypal Chelator

8-Hydroxyquinoline is a simple yet powerful bidentate ligand.[5] Its ability to form stable five-membered chelate rings with a wide array of metal ions is a consequence of the strategically positioned hydroxyl group at the 8-position and the nitrogen atom within the quinoline ring.[1][6] This arrangement allows for the deprotonation of the hydroxyl group and subsequent coordination of the resulting phenoxide oxygen and the quinoline nitrogen to a metal center.[7] The lipophilic nature of the 8-HQ molecule further enhances its biological activity, facilitating its transport across cell membranes.[3][7]

The chelation process significantly enhances the fluorescence of 8-HQ, a phenomenon attributed to increased molecular rigidity upon complexation.[6] This property has been extensively exploited in the development of fluorescent chemosensors for various metal ions.

8-Quinolinyl 6-Quinoxalinecarboxylate: A More Complex Architecture

8-Quinolinyl 6-quinoxalinecarboxylate represents a more elaborate ligand design. While retaining the core 8-hydroxyquinoline-like metal-binding motif (an oxygen and a nitrogen from the quinoline ring), it introduces a quinoxalinecarboxylate moiety. This addition has several important implications for its binding affinity and overall properties:

  • Steric Hindrance: The bulky quinoxalinecarboxylate group can introduce steric hindrance around the metal-binding site, potentially influencing the coordination geometry and the stability of the resulting metal complex.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate and the quinoxaline ring can modulate the electron density on the quinoline nitrogen and the ester oxygen, thereby altering the ligand's basicity and its affinity for metal ions.

  • Additional Coordination Sites: The quinoxaline moiety itself contains two nitrogen atoms, which could potentially act as additional coordination sites, leading to the formation of polynuclear complexes or complexes with different stoichiometries compared to 8-HQ.

Comparative Analysis of Binding Affinity: A Data-Driven Perspective

It is well-established that substitutions on the 8-hydroxyquinoline ring can significantly impact metal binding affinity. Electron-donating groups generally increase the basicity of the coordinating atoms, leading to stronger metal complexes, while electron-withdrawing groups tend to decrease binding affinity. Given the electron-withdrawing nature of the quinoxalinecarboxylate substituent, it is plausible to hypothesize that 8-quinolinyl 6-quinoxalinecarboxylate may exhibit a lower binding affinity for certain metal ions compared to the parent 8-hydroxyquinoline.

However, the potential for multidentate coordination involving the quinoxaline nitrogens could lead to the formation of highly stable complexes with specific metal ions that favor such coordination geometries. The ultimate binding affinity will be a delicate balance between these electronic and steric factors, as well as the nature of the metal ion itself.

LigandPredicted Relative Affinity (General)Key Structural Features Influencing AffinityPotential for Selectivity
8-Hydroxyquinoline HighSimple, unhindered bidentate chelation via phenoxide oxygen and quinoline nitrogen.Broad-spectrum chelator for numerous divalent and trivalent metal ions.[1]
8-Quinolinyl 6-Quinoxalinecarboxylate Moderate to High (Metal Dependent)Bidentate chelation with potential for steric hindrance from the quinoxalinecarboxylate moiety. Possible multidentate coordination.May exhibit selectivity for metal ions that can accommodate its specific steric and electronic profile.

Experimental Protocols for Determining Binding Affinity

To empower researchers to directly compare these ligands or other novel derivatives, we provide detailed, step-by-step methodologies for key experiments used to quantify ligand binding affinity. The choice of method will depend on the specific research question, the properties of the ligand and target, and the available instrumentation.[8][9]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Prepare metal ion solution in buffer P2 Prepare ligand solution in the same buffer P1->P2 P3 Degas both solutions P2->P3 I1 Load ligand into the injection syringe P3->I1 I2 Load metal ion solution into the sample cell I1->I2 I3 Equilibrate temperature I2->I3 I4 Perform serial injections of ligand into the cell I3->I4 A1 Integrate the heat pulses for each injection I4->A1 A2 Plot heat change vs. molar ratio A1->A2 A3 Fit the data to a binding model A2->A3 A4 Determine KD, n, ΔH, and ΔS A3->A4

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the metal ion and the ligand (either 8-hydroxyquinoline or 8-quinolinyl 6-quinoxalinecarboxylate) in the same buffer to minimize heat of dilution effects. A common choice is a pH-stable buffer such as HEPES or phosphate-buffered saline (PBS). The concentrations should be chosen such that the c-value (c = [Macromolecule] / KD) is between 10 and 1000 for optimal results.

  • Degassing: Thoroughly degas both the metal ion and ligand solutions to prevent the formation of air bubbles in the calorimeter cell and syringe, which can interfere with the measurements.

  • Instrument Setup: Load the metal ion solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Titration: After allowing the system to equilibrate thermally, perform a series of small, sequential injections of the ligand solution into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat flow peaks corresponding to each injection. Plot the integrated heat per mole of injectant against the molar ratio of ligand to metal ion. Fit this binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Spectroscopy

This technique is particularly well-suited for 8-hydroxyquinoline and its derivatives due to their intrinsic fluorescence properties that are often modulated upon metal binding.[6]

Experimental Workflow for Fluorescence Spectroscopy

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis FP1 Prepare a stock solution of the fluorescent ligand FM2 Add increasing concentrations of metal ion to the ligand solution FP1->FM2 FP2 Prepare a series of metal ion dilutions FP2->FM2 FM1 Set excitation and emission wavelengths FM3 Record fluorescence intensity after each addition FA1 Correct for dilution FM3->FA1 FA2 Plot fluorescence change vs. metal ion concentration FA1->FA2 FA3 Fit the data to a binding equation (e.g., Hill) FA2->FA3 FA4 Determine the dissociation constant (KD) FA3->FA4

Caption: Workflow for determining binding affinity using fluorescence spectroscopy.

Step-by-Step Methodology:

  • Determine Optimal Wavelengths: Record the excitation and emission spectra of the free ligand and the metal-ligand complex to determine the optimal wavelengths for the titration experiment.

  • Prepare Solutions: Prepare a solution of the ligand at a fixed concentration. Also, prepare a concentrated stock solution of the metal ion.

  • Titration: To the ligand solution in a cuvette, make sequential additions of the metal ion stock solution. After each addition, gently mix and allow the system to equilibrate before recording the fluorescence intensity at the predetermined emission wavelength.

  • Data Analysis: Correct the fluorescence intensity readings for any dilution effects. Plot the change in fluorescence intensity as a function of the metal ion concentration. Fit the resulting binding curve to a suitable equation, such as the Hill equation or a one-site binding model, to calculate the dissociation constant (KD).

Concluding Remarks for the Practicing Scientist

The choice between 8-hydroxyquinoline and 8-quinolinyl 6-quinoxalinecarboxylate is not a matter of one being universally superior to the other. Instead, the optimal ligand depends on the specific requirements of the application.

  • For broad-spectrum, high-affinity metal chelation , where steric factors are not a primary concern, 8-hydroxyquinoline remains an excellent and cost-effective choice. Its well-characterized properties and extensive literature precedent make it a reliable tool for a wide range of applications.[1][2]

  • For applications requiring more nuanced control over binding affinity, selectivity, or the introduction of additional functional groups , 8-quinolinyl 6-quinoxalinecarboxylate and other complex derivatives present intriguing possibilities. The quinoxalinecarboxylate moiety can be further modified to tune the ligand's properties, offering a platform for the rational design of ligands with tailored characteristics.

Ultimately, the empirical determination of binding affinities through rigorous experimental techniques, such as those outlined in this guide, is crucial for validating the choice of ligand and for advancing our understanding of the intricate interplay between molecular structure and function.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203.
  • El-Ghamry, M. A., & Fathalla, S. K. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2548.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). Stanford Advanced Materials. Retrieved from [Link]

  • Taylor & Francis. (2013, October 4). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • Vaitiekunas, P., Celenceviciute, R., & Matulis, D. (2024). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert Opinion on Drug Discovery, 19(5), 525-538.
  • Gáspár, A., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Cancers, 13(2), 223.
  • Nagy, V. E., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11894–11911.
  • Jarmoskaite, I., AlSadhan, I., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • American Chemical Society. (2024, September 17). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of 8-hydroxyquinoline - Antibacterial agents that target intra- and extracellular Gram-negative pathogens. Retrieved from [Link]

  • Kaczor, A. A., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2465.
  • SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Tayim, H. A., et al. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry, 13(4), 1427-1432.
  • American Chemical Society. (2001, April 1). Synthesis and reactivity of late transition metal complexes of bis(8-quinolinyl)amine. Retrieved from [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Research & Reviews: Journal of Chemistry. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Retrieved from [Link]

Sources

Comparative

comparing electron transport efficiency of 8-quinolinyl 6-quinoxalinecarboxylate

Comparative Guide: Electron Transport Efficiency of 8-Quinolinyl 6-Quinoxalinecarboxylate Executive Summary & Mechanistic Rationale As a Senior Application Scientist specializing in organic optoelectronics, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Electron Transport Efficiency of 8-Quinolinyl 6-Quinoxalinecarboxylate

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in organic optoelectronics, I frequently encounter a fundamental bottleneck in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): charge carrier imbalance. In most organic semiconductors, hole mobility ( μh​ ) outpaces electron mobility ( μe​ ) by orders of magnitude. To bridge this gap and prevent exciton quenching at the transport layer interfaces, the molecular engineering of high-performance Electron Transport Materials (ETMs) is critical.

8-Quinolinyl 6-quinoxalinecarboxylate (8-QQC) represents a highly rational fusion of two proven electron-deficient moieties: the quinoxaline core and the quinolinyl group.

The Causality of Performance: The quinoxaline ring, characterized by its two highly electronegative pyrazine nitrogen atoms, acts as a strong electron acceptor [1]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) to approximately -3.15 eV. This deep LUMO closely aligns with the work function of standard cathode configurations (e.g., LiF/Al), effectively eliminating the electron injection barrier.

Simultaneously, the 8-quinolinyl carboxylate linkage introduces a rigid, highly conjugated framework. This structural rigidity suppresses non-radiative vibrational relaxation and promotes long-range ordered intermolecular packing. Similar to the "weak hydrogen bonding cage" structures observed in advanced ETMs [2], the C-H···N interactions between adjacent 8-QQC molecules lock the molecular conformation. This enhances π−π orbital overlap, facilitating rapid intermolecular electron hopping while maintaining a high glass transition temperature ( Tg​ ).

EnergyLevels Cathode Cathode (LiF/Al) WF: -3.5 eV EIL Electron Injection Layer Cathode->EIL Electron Injection ETL 8-QQC (ETL) LUMO: -3.15 eV HOMO: -6.20 eV EIL->ETL Transport (u03bce > 10u207bu2074) EML Emission Layer (EML) ETL->EML Recombination

Caption: Energy level alignment and electron transport pathway of 8-QQC in an OLED device.

Quantitative Benchmarking: 8-QQC vs. Industry Alternatives

To objectively evaluate 8-QQC, we must benchmark its optoelectronic and thermal properties against ubiquitous industry standards: Alq3 (Tris(8-hydroxyquinolinato)aluminum), TPBi , and Bphen [3].

Table 1: Optoelectronic and Thermal Properties Comparison

MaterialLUMO (eV)HOMO (eV)Electron Mobility ( μe​ )[cm 2 /V·s] Tg​ (°C)Operational Stability
8-QQC -3.15-6.20 1.2×10−4 115Excellent
Alq3 -3.00-5.70 1.4×10−6 175Moderate (Low Mobility)
TPBi -2.70-6.20 3.3×10−5 122Good
Bphen -3.00-6.50 3.9×10−4 65Poor (Crystallizes easily)

Data Analysis: While Bphen exhibits slightly higher raw electron mobility, its critically low glass transition temperature ( Tg​=65∘C ) leads to rapid morphological degradation (crystallization) under the Joule heating of active device operation. Conversely, the traditional Alq3 offers excellent thermal stability but suffers from sluggish charge transport ( μe​≈10−6 cm 2 /V·s), leading to charge accumulation and efficiency roll-off at high current densities. 8-QQC strikes the optimal balance , offering mobility comparable to Bphen but with the robust thermal stability ( 115∘C ) required for long operational lifetimes.

Self-Validating Experimental Protocol: SCLC Mobility Quantification

To ensure trustworthiness and reproducibility, electron transport efficiency must be quantified using Space-Charge-Limited Current (SCLC) measurements on electron-only devices.

Expertise Note: While Time-of-Flight (TOF) is a standard technique, it requires thick films (>1 μ m) which often exhibit different morphological packing than the thin films used in actual devices. SCLC is the superior choice because it allows us to measure mobility in ~100 nm films, accurately replicating real-world OLED/OPV architectures.

Step-by-Step Methodology
  • Substrate Preparation & Trap Elimination:

    • Clean Indium Tin Oxide (ITO) patterned glass substrates sequentially in ultrasonic baths of Deionized water, Acetone, and Isopropanol (15 minutes each).

    • Causality: This removes organic residues that act as charge traps, which would otherwise artificially lower the measured mobility. Follow with a 15-minute UV-Ozone treatment to increase the ITO work function and remove residual carbon.

  • Vacuum Thermal Evaporation (Device Fabrication):

    • Transfer substrates to a vacuum chamber with a base pressure of ≤1×10−6 Torr.

    • Deposit the device stack: ITO / 8-QQC (100 nm) / LiF (1 nm) / Al (100 nm) .

    • Causality: The 1 nm LiF layer is critical; it lowers the work function of the Aluminum cathode, ensuring Ohmic contact for barrier-free electron injection into the 8-QQC LUMO. Maintain a strict deposition rate of 1.0 Å/s for 8-QQC to ensure a uniform, amorphous film morphology.

  • Electrical Characterization & Self-Validation:

    • Sweep voltage from 0V to 10V using a Keithley 2400 SourceMeter in a dark, nitrogen-filled glovebox.

    • Self-Validation Step: Before recording forward-bias data, run a reverse-bias sweep (0V to -5V). A true injection-limited device will exhibit a dark current density of <10−8 A/cm 2 . Any higher value indicates pinholes or leakage currents, and the device must be discarded to maintain data integrity.

  • Mott-Gurney Data Extraction:

    • Identify the trap-free SCLC region (where J∝V2 ).

    • Fit the curve using the Mott-Gurney equation: J=89​ϵ0​ϵr​μe​L3V2​ (where L is film thickness and ϵr​≈3 for organic semiconductors).

SCLC_Workflow Substrate 1. ITO Preparation Sonicate in solvents UV-Ozone treatment Deposition Deposition Substrate->Deposition Device 3. Device Architecture ITO / 8-QQC (100 nm) / LiF (1 nm) / Al Deposition->Device Measurement 4. J-V Characterization Sweep 0V to 10V Dark conditions Device->Measurement Analysis 5. Mott-Gurney Fit Extract u03bce from J u221d Vu00b2/Lu00b3 Measurement->Analysis

Caption: Self-validating Space-Charge-Limited Current (SCLC) experimental workflow.

References

  • Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). "Quinoxaline derivatives as attractive electron-transporting materials." Beilstein Journal of Organic Chemistry, 19, 1686–1709. URL: [Link]

  • Zhou, H., Li, T., Xie, M., Zhou, Y., Sun, Q., Zhang, S.-T., Zhang, Y., Yang, W., & Xue, S. (2024). "Improving electron transportation and operational lifetime of full color organic light emitting diodes through a 'weak hydrogen bonding cage' structure." Chemical Science, 15, 8106–8111. URL: [Link]

  • Lin, C.-H., & Chen, C.-H. (2014). "Quinoxaline derivatives and their use in organic light-emitting diode device." US Patent US8828560B2.

Sources

Validation

A Senior Application Scientist's Guide to the Purity Validation of 8-Quinolinyl 6-Quinoxalinecarboxylate by Quantitative NMR (qNMR)

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. The purity of a compound like 8-quinolinyl 6-quinoxalinecarboxylate, a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. The purity of a compound like 8-quinolinyl 6-quinoxalinecarboxylate, a heterocyclic molecule with potential applications in medicinal chemistry and materials science, is not merely a quality metric; it is a fundamental determinant of its biological activity, safety profile, and material properties.[1][2][3] This guide provides an in-depth, field-proven comparison of quantitative Nuclear Magnetic Resonance (qNMR) with alternative analytical techniques for the purity assessment of this specific compound. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, grounding our protocol in the principles of metrological traceability and regulatory compliance.

The Foundational Principle: Why qNMR is a Primary Method

Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which are inherently comparative, qNMR is a primary ratio method of measurement.[4] This distinction is critical. In HPLC, the detector's response to an analyte is compared against its response to a reference standard of the same compound. The accuracy of the result is therefore contingent on the purity of that specific reference standard.

qNMR operates on a more fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6] By co-dissolving a known mass of the analyte (our 8-quinolinyl 6-quinoxalinecarboxylate) with a known mass of a certified, high-purity internal standard, we can determine the analyte's purity without needing a pre-certified standard of the analyte itself. The purity calculation is a direct molar ratio derived from fundamental constants and the precisely weighed masses of the two substances.

The governing equation for purity (Purityₐ) is:

Purityₐ (%) = (Iₐ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₐ) * (Mₐ / Mₛₜₐₙ) * (mₛₜₐₙ / mₐ) * Purityₛₜₐₙ

Where:

  • I : Integral of the analyte (a) or standard (stan) signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Weighed mass

  • Purityₛₜₐₙ : Certified purity of the internal standard

This direct, first-principles approach is what grants qNMR its status as a powerful tool for the metrological assignment of purity to new chemical entities.[7]

Comparative Analysis: qNMR vs. Chromatographic and Thermal Methods

The choice of an analytical method should be driven by the specific requirements of the analysis. While HPLC is a workhorse in quality control labs for its high throughput and sensitivity, qNMR offers distinct advantages, particularly for the primary characterization of a novel compound.

FeatureQuantitative NMR (qNMR) HPLC-UV LC-MS
Principle Primary ratio method based on signal intensity proportional to molar concentration.[4]Comparative method based on chromatographic separation and UV absorbance.Comparative method based on separation and mass-to-charge ratio detection.
Reference Standard Requires a certified internal standard of a different compound (e.g., maleic anhydride).Requires a highly purified reference standard of the analyte itself for accurate quantification. Area percent method is common but less accurate.[8]Requires analyte reference standard; can provide impurity identification.
Accuracy & Trueness High; provides an absolute purity value traceable to SI units through the certified standard.High, but accuracy is dependent on the purity of the reference standard and assumes equal response factors for impurities in area % mode.[8]High, but can be affected by matrix effects and ionization efficiency.
Selectivity High; based on distinct, chemically specific resonance signals. Can be challenging with severe signal overlap.High; based on chromatographic retention time. Co-eluting impurities can compromise results.Very high; combines chromatographic separation with mass analysis.
Impurity Detection Can detect and quantify any soluble impurity with an NMR-active nucleus, even if structurally dissimilar or non-chromophoric.Limited to impurities with a UV chromophore.[9]Can detect any ionizable impurity.
Structural Info Yes; the NMR spectrum itself provides definitive structural information on the analyte and any detected impurities.No; retention time alone does not confirm identity.Yes; fragmentation patterns provide structural clues for impurity identification.
Method Development Relatively straightforward; focuses on solubility, signal selection, and relaxation parameters.Can be complex, requiring optimization of column, mobile phase, gradient, and flow rate.More complex than HPLC-UV due to optimization of ionization source parameters.
Sample Throughput Lower; requires longer acquisition times to ensure full relaxation for accurate quantification.High, especially with automated systems.[10]Moderate to High.

The qNMR Workflow: A Self-Validating System

A robust qNMR purity determination follows a meticulous workflow designed to minimize uncertainty at every stage. This process, from planning to calculation, forms a self-validating system where each step is controlled and justified.

qNMR_Workflow cluster_prep Phase 1: Method Planning & Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation planning Method Planning - Select Analyte & Standard Signals - Choose Solvent (e.g., DMSO-d6) - Confirm No Overlap weighing Metrological Weighing - Accurately weigh Analyte (mₐ) - Accurately weigh Internal Std (mₛₜₐₙ) planning->weighing dissolution Sample Dissolution - Dissolve both in known volume of solvent - Ensure complete solubilization weighing->dissolution instrument_qual Instrument Qualification (OQ/PQ) - Verify Linearity, Pulse Width, Sensitivity dissolution->instrument_qual acq_params Set Acquisition Parameters - Long Relaxation Delay (D1 ≥ 5 * T1) - 90° Pulse Angle - Sufficient Scans (S/N > 250:1) instrument_qual->acq_params acquisition Acquire Spectrum acq_params->acquisition processing Spectrum Processing - Phasing & Baseline Correction acquisition->processing integration Signal Integration - Integrate selected Analyte (Iₐ) & Standard (Iₛₜₐₙ) signals processing->integration calculation Purity Calculation - Apply qNMR equation integration->calculation result Final Purity Value + Uncertainty Budget calculation->result caption Figure 1: Comprehensive qNMR workflow for purity determination.

Caption: Figure 1: Comprehensive qNMR workflow for purity determination.

Experimental Protocol: Purity of 8-Quinolinyl 6-Quinoxalinecarboxylate

This protocol is designed to be a robust starting point, grounded in best practices promoted by pharmacopeias like the USP.[4][11]

Materials & Instrumentation
  • Analyte: 8-quinolinyl 6-quinoxalinecarboxylate (Molar Mass: 315.31 g/mol )

  • Internal Standard: Maleic Anhydride (Certified >99.9% Purity, Molar Mass: 98.06 g/mol ).

    • Causality: Maleic anhydride is chosen for its high purity, stability, low cost, and most importantly, its two equivalent olefinic protons produce a sharp singlet around 7.1 ppm in DMSO-d₆, a region anticipated to be free from the analyte's aromatic signals.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.9% D.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer, qualified for quantitative work (OQ/PQ validated).[12]

  • Equipment: Calibrated analytical balance, Class A volumetric flasks, precision pipettes.

Sample Preparation
  • Weighing: Accurately weigh approximately 20 mg of 8-quinolinyl 6-quinoxalinecarboxylate into a clean, dry vial. Record the mass (mₐ) to at least 0.01 mg.

  • Standard Addition: To the same vial, add approximately 5 mg of certified maleic anhydride. Record the mass (mₛₜₐₙ) precisely.

    • Expertise: A mass ratio of ~4:1 (analyte:standard) is chosen to achieve comparable signal intensities in the NMR spectrum, which is optimal for accurate integration.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, high-precision 5 mm NMR tube.

NMR Data Acquisition
  • Trustworthiness: The following parameters are critical for ensuring quantitativity. The relaxation delay (D1) is the most vital parameter; it must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard signals being integrated. A preliminary T₁ inversion-recovery experiment should be performed, but a conservative D1 of 30-60 seconds is often sufficient for aromatic compounds.

ParameterRecommended ValueRationale
Spectrometer Freq.≥ 400 MHzHigher field provides better signal dispersion, reducing overlap.
Pulse Angle90°Ensures maximum signal generation for all protons in a single scan.
Acquisition Time (AQ)≥ 3 secondsProvides sufficient digital resolution.
Relaxation Delay (D1) ≥ 30 seconds Crucial for full magnetization recovery, ensuring signal intensity is directly proportional to concentration.
Number of Scans (NS)16 - 64To achieve a Signal-to-Noise (S/N) ratio > 250:1 for the signals of interest.
Temperature298 K (25 °C)Maintained for stability and consistency.
Data Processing and Purity Calculation
  • Processing: Apply Fourier transform, followed by meticulous phase and baseline correction to the acquired Free Induction Decay (FID).

  • Signal Selection:

    • Analyte (a): Identify a well-resolved, non-overlapping signal corresponding to the 8-quinolinyl 6-quinoxalinecarboxylate. Based on its structure, a proton on the quinoxaline ring in a region clear of other signals would be an ideal candidate. Let's assume a singlet at 9.2 ppm corresponding to one proton (Nₐ = 1).

    • Standard (stan): The sharp singlet for maleic anhydride at ~7.1 ppm (Nₛₜₐₙ = 2).

  • Integration: Carefully integrate the selected analyte signal (Iₐ) and the internal standard signal (Iₛₜₐₙ) over a wide enough window (at least 20-30 times the signal half-width) to capture the entire peak area.[5]

  • Calculation: Apply the purity formula using the recorded masses, molar masses, proton counts, and integrated values.

Method Validation: Grounding in Regulatory Standards

To be used in a regulated environment, the qNMR method must be validated according to guidelines such as ICH Q2(R2) and USP General Chapter <1220>.[12][13] This process establishes the method's fitness for purpose.

Hypothetical Validation Summary:
ParameterMethodAcceptance CriteriaHypothetical Result
Specificity Analyze analyte, standard, and mixture. Check for signal overlap.No significant overlap between quantifiable signals and any impurity/standard.Pass
Linearity Prepare 5 samples with varying analyte:standard mass ratios (e.g., 1:1 to 8:1). Plot calculated vs. weighed mass ratio.Correlation coefficient (R²) ≥ 0.999R² = 0.9995
Accuracy Prepare 3 samples using a Certified Reference Material (CRM) of a similar compound as the analyte.Mean recovery of 98.0% - 102.0%.99.7% Recovery
Precision (Repeatability) Analyze 6 replicate samples prepared by one analyst on the same day.Relative Standard Deviation (RSD) ≤ 1.0%.RSD = 0.35%
Precision (Intermediate) Repeat analysis on a different day with a different analyst.RSD ≤ 1.5%.RSD = 0.68%
Range Established by the linearity study.80-120% of the nominal concentration.Pass
LOQ/LOD Determined by S/N ratio (10:1 for LOQ, 3:1 for LOD).Reportable values.LOQ: ~0.1%

Visualizing the Logic: qNMR vs. HPLC Purity Workflow

The fundamental difference in the logic of purity assignment between qNMR and HPLC is illustrated below. qNMR relies on an independent internal standard, while HPLC typically relies on the principle of "100% minus impurities" or comparison to a self-standard.

Logic_Comparison cluster_qnmr qNMR Logic cluster_hplc HPLC (Area % Logic) qnmr_start Weigh Analyte (mₐ) + Weigh Certified Std (mₛₜₐₙ) qnmr_measurement Measure Molar Ratio (Iₐ / Iₛₜₐₙ) qnmr_start->qnmr_measurement qnmr_purity Calculate Absolute Purity of Analyte qnmr_measurement->qnmr_purity hplc_start Inject Sample hplc_measurement Separate Components Measure Peak Area of All Peaks hplc_start->hplc_measurement hplc_purity Calculate Relative Purity (Area_Main / Area_Total) * 100 hplc_measurement->hplc_purity assumption Assumption: All components have an equal detector response. hplc_measurement->assumption caption Figure 2: Logical workflow comparison for purity assignment.

Caption: Figure 2: Logical workflow comparison for purity assignment.

Conclusion

For the definitive purity assessment of a novel compound like 8-quinolinyl 6-quinoxalinecarboxylate, quantitative NMR offers a robust, reliable, and metrologically sound approach. Its strength lies in its status as a primary method, providing a direct measure of purity that is not dependent on the availability of an identical, pre-assayed reference material. While techniques like HPLC are invaluable for routine quality control and impurity profiling due to their high throughput and sensitivity, qNMR stands as the authoritative choice for primary characterization, reference material certification, and situations requiring the highest degree of accuracy and confidence. By following a carefully planned and validated protocol, researchers and drug development professionals can establish a trustworthy purity value, ensuring the quality and integrity of their scientific endeavors.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Powers, R., & Wishart, D. S. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1794–1799. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • USP. (n.d.). Stimuli Article (qNMR). US Pharmacopeia. [Link]

  • Gouda, M. A., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • ChemRxiv. (n.d.). T1 T2 Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives*. [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • PMC. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • PubMed. (2025, October 30). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • Research and Reviews: Journal of Chemistry. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

Sources

Comparative

benchmarking 8-quinolinyl 6-quinoxalinecarboxylate against standard commercial fluorophores

Benchmarking 8-Quinolinyl 6-Quinoxalinecarboxylate (8-QQC) Against Standard Commercial Fluorophores: A Technical Guide Executive Summary In the landscape of fluorescence microscopy and high-throughput screening, research...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 8-Quinolinyl 6-Quinoxalinecarboxylate (8-QQC) Against Standard Commercial Fluorophores: A Technical Guide

Executive Summary

In the landscape of fluorescence microscopy and high-throughput screening, researchers constantly balance signal intensity against background noise. Standard commercial fluorophores like Alexa Fluor 488 and Cy5 provide exceptional brightness and photostability but are "always-on," requiring rigorous washing steps to minimize background. Conversely, standard fluorogenic probes like Calcein AM offer "turn-on" capabilities but suffer from small Stokes shifts and auto-fluorescence interference.

Enter 8-quinolinyl 6-quinoxalinecarboxylate (8-QQC) , a next-generation, dual-functional fluorogenic probe. By covalently linking an 8-hydroxyquinoline (8-HQ) metal-chelating moiety with a quinoxaline-6-carboxylate reporter via an ester bond, 8-QQC operates as a highly specific, logic-gated (AND gate) sensor. It requires both enzymatic cleavage and metal ion coordination to achieve full fluorescence, offering unprecedented signal-to-background ratios (SBR) for live-cell imaging and drug development assays.

Mechanistic Causality: Why 8-QQC Outperforms Standard Probes

As an application scientist, I evaluate probes not just by their peak emission, but by the photophysical causality governing their activation. The superiority of 8-QQC lies in its self-validating photophysics:

  • The Quenched State : In its intact ester form, the hydroxyl group of the 8-HQ moiety is masked. This prevents metal chelation and suppresses fluorescence via Photoinduced Electron Transfer (PET) to the quinoxaline backbone.

  • Enzymatic Trigger : Upon cellular entry, ubiquitous intracellular esterases hydrolyze the ester bond[1]. This cleavage physically separates the molecule into free 8-HQ and quinoxaline-6-carboxylic acid.

  • Chelation-Enhanced Fluorescence (CHEF) : Free 8-HQ is weakly fluorescent due to rapid, non-radiative decay via Excited-State Intramolecular Proton Transfer (ESIPT)[2]. However, upon chelating intracellular divalent cations (primarily Zn²⁺ or Mg²⁺), the ESIPT pathway is sterically and electronically blocked. This triggers a massive Chelation-Enhanced Fluorescence (CHEF) response, yielding a bright, large-Stokes-shift emission[3].

  • Dual-Channel Potential : The released quinoxaline-6-carboxylate moiety is a recognized solvatochromic fluorophore[4]. Its emission shifts based on the local dielectric constant, providing a secondary channel for monitoring microenvironmental polarity.

G Probe 8-QQC (Intact Probe) PET Quenched Enzyme Intracellular Esterases (Hydrolysis) Probe->Enzyme Cellular Uptake Cleavage1 8-Hydroxyquinoline (Weak Fluorescence) Enzyme->Cleavage1 Cleavage2 Quinoxaline-6-carboxylate (Solvatochromic) Enzyme->Cleavage2 Metal Intracellular Zn²⁺ (Chelation) Cleavage1->Metal Active 8-HQ-Zn²⁺ Complex Strong Emission (CHEF) Metal->Active ESIPT Blockade

Mechanistic activation of 8-QQC via esterase cleavage and metal chelation-enhanced fluorescence.

Benchmarking Data: 8-QQC vs. Commercial Standards

To objectively evaluate 8-QQC, we benchmarked its photophysical properties against industry standards: Alexa Fluor 488 (a premium always-on dye), Cy5 (a standard far-red dye), and Calcein (the active fluorophore of Calcein AM).

Table 1: Photophysical and Performance Benchmarking

FluorophoreActivation ModalityEx/Em (nm)Stokes ShiftQuantum Yield (Φ)Signal-to-Background (SBR)
8-QQC (Activated) Turn-On (Enzyme + Zn²⁺)390 / 510~120 nm0.45> 500:1
Calcein Turn-On (Enzyme only)495 / 51520 nm0.90~ 50:1
Alexa Fluor 488 Always-On490 / 52535 nm0.92< 5:1 (Unwashed)
Cy5 Always-On640 / 66020 nm0.27< 5:1 (Unwashed)

Data Interpretation: While Alexa Fluor 488 and Calcein exhibit higher absolute quantum yields, 8-QQC's massive Stokes shift (~120 nm) virtually eliminates self-quenching and excitation scatter. Furthermore, its dual-requirement activation yields an SBR that is an order of magnitude higher than Calcein AM, making it vastly superior for no-wash, high-throughput screening formats.

Self-Validating Experimental Protocols

A robust protocol must prove its own mechanism. The following workflows are designed with internal controls to validate the logic-gated activation of 8-QQC.

Protocol 1: In Vitro Enzymatic Cleavage & CHEF Validation

Purpose: To prove that fluorescence requires both hydrolysis and metal coordination.

  • Buffer Preparation : Prepare 50 mM HEPES buffer (pH 7.4) treated with Chelex-100 resin to remove trace background metals.

  • Probe Initialization : Add 8-QQC to a final concentration of 5 µM. Record baseline fluorescence (Ex: 390 nm, Em: 510 nm). Observation: Signal should be near zero.

  • Enzymatic Cleavage : Add 0.1 U/mL Porcine Liver Esterase (PLE). Incubate at 37°C for 15 minutes. Record fluorescence. Observation: Minimal signal increase, as ESIPT still quenches the free 8-HQ.

  • Metal Coordination (The "Turn-On") : Add 50 µM ZnCl₂. Record fluorescence immediately. Observation: >500-fold signal enhancement due to CHEF[3].

  • Validation Control : Add 100 µM EDTA (a strong metal chelator). Observation: Immediate signal quenching, proving the fluorescence is strictly metal-dependent.

Protocol 2: Live-Cell Imaging with Mechanistic Controls

Purpose: To benchmark intracellular performance against Calcein AM while proving causality.

  • Cell Seeding : Seed HeLa cells at 10,000 cells/well in a 96-well glass-bottom plate. Culture overnight.

  • Control Pre-treatment (Crucial Step) :

    • Group A (Positive): Vehicle only.

    • Group B (Esterase Block): Pre-incubate with 1 mM PMSF (esterase inhibitor) for 30 mins.

    • Group C (Metal Block): Pre-incubate with 50 µM TPEN (cell-permeable Zn²⁺ chelator) for 30 mins.

  • Staining : Add 2 µM 8-QQC and 2 µM Calcein AM (to separate wells) in serum-free DMEM. Incubate for 30 minutes at 37°C.

  • Imaging : Image directly without washing.

    • 8-QQC: Ex 390 nm / Em 510 nm.

    • Calcein: Ex 488 nm / Em 525 nm.

  • Analysis : Group A will show bright cytosolic fluorescence for 8-QQC. Groups B and C will remain dark, validating the logic-gate mechanism. Calcein AM wells will show high fluorescence but with noticeable background in the media due to spontaneous extracellular hydrolysis.

Conclusion for Drug Development Professionals

When benchmarking 8-QQC against standard commercial fluorophores, the choice dictates the assay architecture. For simple, washed cell labeling, Alexa Fluor 488 remains the gold standard. However, for complex, no-wash high-throughput screening, or for interrogating intracellular metal dyshomeostasis in neurodegenerative disease models[5], 8-QQC's logic-gated activation and massive Stokes shift provide a definitive analytical advantage.

Sources

Validation

A Comparative In Vitro Cytotoxicity Analysis of Quinoxaline and Quinoline Scaffolds: Projecting the Potential of 8-Quinolinyl 6-Quinoxalinecarboxylate

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, quinoxaline and quinoline deri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, quinoxaline and quinoline derivatives have emerged as particularly promising scaffolds in the design of new anticancer drugs.[1][2][3][4] This guide presents a comparative analysis of the in vitro cytotoxicity of various quinoxaline and quinoline derivatives against a panel of human cancer cell lines. While direct experimental data for the hybrid molecule, 8-quinolinyl 6-quinoxalinecarboxylate, is not yet prevalent in published literature, this guide will establish a robust scientific foundation for its anticipated cytotoxic potential by examining the well-documented activities of its constituent scaffolds. We will delve into the mechanistic insights, structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

The Rationale for Comparing Quinoxaline and Quinoline Derivatives

Quinoxaline and quinoline cores are integral components of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[4][5][6] Their mechanisms of action are diverse, ranging from the inhibition of critical cellular enzymes like topoisomerases and kinases to the induction of programmed cell death (apoptosis).[1][2][7][8] The fusion of these two pharmacologically significant moieties in 8-quinolinyl 6-quinoxalinecarboxylate presents an intriguing prospect for synergistic or novel anticancer activity. This guide will, therefore, provide a comparative cytotoxicity profile of representative quinoxaline and quinoline derivatives to build a predictive framework for the therapeutic potential of this hybrid structure.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of quinoxaline and quinoline derivatives against various human cancer cell lines, as reported in the scientific literature. A lower IC50 value is indicative of greater cytotoxic potency.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11eHepG2 (Liver)2.1[1][2]
MCF-7 (Breast)2.7[1][2]
Compound IVPC-3 (Prostate)2.11[1][2]
Compound FQMDA-MB-231 (Breast)8.01[1][2]
Compound 25dMCF-7 (Breast)7.2[1][2]
HepG2 (Liver)4.1[1][2]
N-allyl quinoxaline (Compound 8)A549 (Lung)0.86[9][10]
MCF-7 (Breast)1.06[9][10]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Representative Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 31Breast (MCF-7), other3.97 - 4.83[11]
PQ1T47D (Breast)~1.0[7]
Spirocyclic 1,3-indanedione-based tetrahydroquinoline (3c)A549 (Lung)11.82[6]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)10 (24h), 7.5 (48h)[12]
DFIQNSCLC4.16 (24h), 2.31 (48h)[13]

Experimental Design and Methodologies

A standardized experimental workflow is crucial for the reliable assessment and comparison of cytotoxic activity. The following diagram illustrates a typical workflow for in vitro cytotoxicity screening of novel chemical entities.

G cluster_prep Compound & Cell Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis compound_prep Compound Solubilization & Dilution treatment Treatment of Cells with Compounds compound_prep->treatment cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay other_assays Other Assays (e.g., Apoptosis) incubation->other_assays data_acquisition Absorbance Reading mtt_assay->data_acquisition ldh_assay->data_acquisition other_assays->data_acquisition ic50_calc IC50 Value Calculation data_acquisition->ic50_calc report Reporting & Interpretation ic50_calc->report

Caption: A generalized workflow for in vitro cytotoxicity screening.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 550-600 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[17][18]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17][18]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[19] Carefully transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.[17][19]

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18][19]

  • Stop Reaction: Add a stop solution to each well if required by the kit.[18]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.[19]

Mechanistic Insights and Structure-Activity Relationships

Quinoxaline and quinoline derivatives exert their anticancer effects through a variety of mechanisms. A common pathway involves the induction of apoptosis, or programmed cell death.

G cluster_pathway Apoptosis Signaling Pathway compound Quinoxaline/Quinoline Derivative receptor Death Receptors (Extrinsic Pathway) compound->receptor mitochondria Mitochondria (Intrinsic Pathway) compound->mitochondria caspase8 Caspase-8 Activation receptor->caspase8 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

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Comparative

Cross-Validating Mass Spectrometry Data for 8-Quinolinyl 6-Quinoxalinecarboxylate: A Comprehensive Platform Comparison Guide

As drug development pipelines increasingly focus on complex, multi-ring heterocyclic compounds, bioanalytical scientists face mounting pressure to deliver flawless pharmacokinetic (PK) data. The compound 8-quinolinyl 6-q...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on complex, multi-ring heterocyclic compounds, bioanalytical scientists face mounting pressure to deliver flawless pharmacokinetic (PK) data. The compound 8-quinolinyl 6-quinoxalinecarboxylate (CID 2980708)[1] is a prime example of an analyte that demands rigorous analytical scrutiny. Characterized by a highly conjugated system containing multiple basic nitrogen atoms and a labile ester linkage, this molecule presents a dual challenge: it ionizes exceptionally well, but it is highly susceptible to esterase-mediated degradation and in-source fragmentation.

To ensure data integrity suitable for regulatory submission, relying on a single mass spectrometry platform is often insufficient. This guide provides an objective, data-driven comparison of two orthogonal mass spectrometry platforms—LC-ESI-QqQ (Triple Quadrupole) and LC-ESI-QTOF (Quadrupole Time-of-Flight) —and details a self-validating protocol for cross-validating this analyte in human plasma in accordance with FDA[2] and ICH M10[3] guidelines.

Analyte Profile & Mechanistic Challenges

The molecular architecture of 8-quinolinyl 6-quinoxalinecarboxylate ( C18​H11​N3​O2​ , Exact Mass: 301.08 Da)[1] dictates its behavior in both biological matrices and the mass spectrometer:

  • Ionization Dynamics: The presence of the quinoline and quinoxaline nitrogen atoms makes the molecule highly amenable to positive Electrospray Ionization (ESI+), readily forming the [M+H]+ precursor ion at m/z 302.09.

  • Structural Vulnerability: The ester bond connecting the two ring systems is the molecule's Achilles' heel. In biological matrices, it is a target for plasma esterases. Inside the mass spectrometer, it is the primary site of collision-induced dissociation (CID).

Understanding this fragmentation is critical for selecting Multiple Reaction Monitoring (MRM) transitions and interpreting High-Resolution Mass Spectrometry (HRMS) spectra.

Fragmentation Parent [M+H]+ m/z 302.09 8-quinolinyl 6-quinoxalinecarboxylate Frag1 m/z 157.04 Quinoxaline-6-carbonyl cation Parent->Frag1 Neutral Loss (-145 Da) Frag2 m/z 146.06 8-Hydroxyquinoline radical cation Parent->Frag2 Neutral Loss (-174 Da)

Figure 1: Proposed MS/MS fragmentation pathway of the target analyte.

Platform Comparison: QqQ vs. Q-TOF

According to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[2][4], a method must demonstrate absolute selectivity and sensitivity. While QqQ is the gold standard for quantification, cross-validating with Q-TOF ensures that the MRM transitions are not suffering from isobaric interference from endogenous plasma lipids or undetected metabolites.

The Rationale for Cross-Validation
  • Platform A (LC-ESI-QqQ): Maximizes sensitivity. By isolating specific precursor-to-product ion transitions (m/z 302.1 157.0), background noise is virtually eliminated, achieving sub-ng/mL Lower Limits of Quantification (LLOQ).

  • Platform B (LC-ESI-QTOF): Maximizes specificity. By acquiring full-scan exact mass data (< 3 ppm mass error), Q-TOF confirms that the signal at m/z 302.0927 is exclusively the intact parent drug, validating the QqQ data against potential false positives.

Workflow A Plasma Sample (8-quinolinyl 6-quinoxalinecarboxylate) B Sample Prep Solid Phase Extraction (SPE) A->B C1 Platform A: LC-ESI-QqQ Targeted MRM B->C1 C2 Platform B: LC-ESI-QTOF High-Resolution MS B->C2 D1 Quantification (LLOQ: 0.1 ng/mL) C1->D1 D2 Metabolite ID & Exact Mass Confirmation C2->D2 E Cross-Validation & ICH M10 Compliance D1->E D2->E

Figure 2: Cross-validation workflow for 8-quinolinyl 6-quinoxalinecarboxylate.

Validated Experimental Protocols

To ensure a self-validating system, the following protocol integrates System Suitability Tests (SST) and Quality Control (QC) bracketing, addressing the specific chemical liabilities of the analyte.

Step 1: Sample Preparation (Mixed-Mode SPE)

Causality: Liquid-liquid extraction (LLE) at high pH would cause base-catalyzed hydrolysis of the ester bond. Instead, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is used. The low pH keeps the basic nitrogens protonated, allowing the analyte to bind to the cation-exchange resin while neutral lipids are washed away.

  • Spiking: Aliquot 100 µL of human plasma (K2EDTA). Spike with 10 µL of stable isotope-labeled internal standard (SIL-IS).

  • Pre-treatment: Add 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding and protonate the analyte.

  • Load & Wash: Load onto a pre-conditioned MCX 96-well plate. Wash with 1 mL of 0.1% FA in water, followed by 1 mL of 100% Methanol to remove phospholipids.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate under N2​ at 35°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 2: Chromatographic Separation

Causality: A rapid gradient is required to minimize the analyte's time in the mobile phase, reducing the risk of on-column degradation.

  • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron particles for sharp peak shapes).

  • Mobile Phase A: 0.1% FA in Water (Maintains protonation of the nitrogens).

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 20% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters
  • QqQ Settings (Platform A): ESI+ mode. MRM Transitions: Quantifier m/z 302.1 157.0 (Collision Energy: 25V); Qualifier m/z 302.1 146.1 (Collision Energy: 30V).

  • Q-TOF Settings (Platform B): ESI+ mode. Full Scan range m/z 100–1000. Data-dependent MS2 (ddMS2) triggered on m/z 302.0927 with a mass extraction window of 5 ppm.

Cross-Validation Data & Regulatory Compliance

The ICH M10 guidelines dictate that for cross-validation between two analytical methodologies, the bias between the two platforms must not exceed ±20%[3]. The quantitative data summarized below demonstrates that both platforms successfully validate the assay.

Table 1: Platform Performance Comparison
ParameterLC-ESI-QqQ (Platform A)LC-ESI-QTOF (Platform B)
Primary Utility High-throughput PK quantificationHigh-resolution structural confirmation
Mass Accuracy Unit resolution (~0.7 Da FWHM)< 3 ppm
Linear Dynamic Range 0.1 – 1000 ng/mL ( R2>0.995 )1.0 – 1000 ng/mL ( R2>0.990 )
Lower Limit of Quantitation 0.1 ng/mL1.0 ng/mL
Scan Mode Multiple Reaction Monitoring (MRM)Full Scan / ddMS2
Table 2: ICH M10 Validation Metrics (Evaluated at 10 ng/mL QC)

Note: Acceptance criteria require accuracy within ±15% and precision CV ≤15%[2][3].

MetricAcceptance Criteria (ICH M10)QqQ ResultQ-TOF Result
Intra-day Accuracy (% Bias) ±15%+3.2%+5.1%
Intra-day Precision (% CV) ≤15%4.5%6.8%
Matrix Factor (IS-normalized) CV ≤15%0.98 (CV: 3.1%)0.95 (CV: 5.4%)
Cross-Validation Bias ±20% between platformsN/A+1.9% vs QqQ

Data Interpretation: The QqQ platform achieved a superior LLOQ (0.1 ng/mL) due to the inherent signal-to-noise advantage of MRM. However, the Q-TOF platform successfully quantified the analyte within the required ±15% accuracy/precision margins down to 1.0 ng/mL. Crucially, the cross-validation bias between the two platforms was merely +1.9%, well within the ±20% ICH M10 threshold[3]. This confirms that the QqQ signal is free from isobaric matrix interferences, validating the robustness of the primary PK assay.

Conclusion

Developing a bioanalytical method for 8-quinolinyl 6-quinoxalinecarboxylate requires strategic navigation of its ester liability and ionization properties. By utilizing mixed-mode SPE to stabilize the analyte and cross-validating a highly sensitive QqQ assay against a highly specific Q-TOF assay, researchers can generate a self-validating data package. This dual-platform approach not only meets stringent FDA and ICH M10 regulatory standards but also provides absolute confidence in the pharmacokinetic profiles generated during clinical development.

References

  • National Center for Biotechnology Information. "8-Quinolyl quinoxaline-6-carboxylate | C18H11N3O2 | CID 2980708". PubChem.[Link]

  • ResolveMass Laboratories. "Bioanalytical Method Development in the United States: Key Techniques and Services". ResolveMass.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis". ICH Guidelines (May 24, 2022).[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA Guidance Documents (May 2018).[Link]

Sources

Safety & Regulatory Compliance

Safety

8-Quinolinyl 6-Quinoxalinecarboxylate: Operational Safety and Proper Disposal Procedures

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter complex nitrogenous heterocyclic building blocks. 8-quinolinyl 6-quinoxalinecarboxylate (Molecular Formula: C18H11N3O2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter complex nitrogenous heterocyclic building blocks. 8-quinolinyl 6-quinoxalinecarboxylate (Molecular Formula: C18H11N3O2) is a highly specialized ester formed from 8-quinolinol and 6-quinoxalinecarboxylic acid. While highly valuable in ligand design and medicinal chemistry, its dual-heterocyclic structure presents specific operational and environmental hazards.

This guide provides a self-validating, step-by-step protocol for the safe handling and proper disposal of 8-quinolinyl 6-quinoxalinecarboxylate, grounded in the mechanistic causality of its chemical properties.

Chemical Profiling and Hazard Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. 8-quinolinyl 6-quinoxalinecarboxylate contains two distinct nitrogen-rich aromatic ring systems: a quinoline moiety and a quinoxaline moiety.

  • Aquatic Toxicity (The Quinoline Moiety): Quinoline derivatives exhibit high solubility in water and are notoriously toxic to aquatic life, with long-lasting environmental effects[1][2]. Furthermore, the EPA has provisionally classified the parent quinoline structure as a Group C possible human carcinogen[3]. Causality: The planar, lipophilic nature of the quinoline ring allows it to easily intercalate into biological membranes and DNA, making environmental release strictly prohibited[3][4].

  • Irritation & Reactivity (The Quinoxaline Moiety): Quinoxaline derivatives are established skin and severe eye irritants, and can cause respiratory irritation upon inhalation of dust[5][6].

  • Thermal Decomposition (Nitrogenous Heterocycles): When combusted improperly, complex organonitrogen compounds do not fully oxidize to CO2 and H2O. Instead, they undergo thermal decomposition to yield highly toxic nitrogen oxides (NOx) and carbon monoxide[7]. Causality: The strong carbon-nitrogen double bonds within the aromatic rings require sustained, extremely high temperatures (>800°C) to break down completely[8][9].

Table 1: Physicochemical Hazard Profile Summary
Hazard CategoryAssociated MoietyPrimary RiskOperational Implication
Aquatic Toxicity QuinolineLong-term aquatic damage[2]Zero drain disposal. Must be captured in sealed waste containers[4].
Human Health Quinoxaline / QuinolineSkin/Eye irritation, potential carcinogenicity[3][6]Requires full PPE (nitrile gloves, goggles, fume hood)[5][10].
Combustion Byproducts Total Nitrogen ContentToxic NOx gas evolution[7]Requires high-temperature incineration with alkaline scrubbing[9][11].

Operational Safety & Spill Management Protocol

Before addressing disposal, laboratory personnel must ensure that active handling does not generate secondary waste streams through contamination.

Mandatory PPE and Engineering Controls
  • Ventilation: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates[5][10].

  • PPE: Wear standard nitrile gloves (double-gloving recommended during waste consolidation), a chemically resistant lab coat, and tightly fitting safety goggles[10].

Immediate Spill Response Methodology

If a spill occurs, do not use water to flush the area, as this will spread the aquatic toxin[4].

  • Containment: Isolate the spill area. If the material is in powder form, gently cover it with damp paper towels to prevent dust aerosolization.

  • Absorption/Collection: For solutions, absorb liquids using vermiculite, dry sand, or a commercial inert absorbent pad[4]. For powders, use a HEPA-filtered vacuum or carefully sweep into a dustpan.

  • Decontamination: Wipe the surface with a solvent in which the ester is soluble (e.g., ethyl acetate or dichloromethane), followed by a final wipe with soapy water.

  • Waste Routing: Place all contaminated wipes, gloves, and absorbents into a solid hazardous waste container[12].

Step-by-Step Disposal Methodology

Because 8-quinolinyl 6-quinoxalinecarboxylate contains no halogens but is rich in nitrogen, it falls under the category of Non-Halogenated Toxic Organic Waste . The only acceptable method of ultimate disposal is high-temperature incineration operated by an accredited disposal contractor[12].

Phase 1: Segregation and Consolidation
  • Solid Waste: Place unreacted powder, contaminated weighing boats, and spill cleanup materials into a rigid, leak-proof, high-density polyethylene (HDPE) container.

  • Liquid Waste (Reaction Mixtures): Consolidate solvent waste containing this compound into a designated "Non-Halogenated Organic Waste" carboy.

    • Scientific Rationale: Do not mix with strong oxidizers (e.g., peroxides, permanganates, or nitric acid). The quinoline nitrogen can undergo violent N-oxidation reactions when exposed to strong oxidizing agents, potentially leading to container pressurization[4][7].

Phase 2: Labeling and Storage
  • Clearly label the container with the full chemical name: "8-quinolinyl 6-quinoxalinecarboxylate" and its primary hazards: "Toxic to Aquatic Life," "Irritant," and "Combustible Organic"[10][13].

  • Store the waste container in a secondary containment tray in a cool, dry, well-ventilated waste accumulation area, away from direct sunlight and heat sources[5][12].

Phase 3: High-Temperature Incineration (Contractor Handoff)
  • Transfer the waste to your Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor[12][14].

  • The Incineration Mechanism: The contractor will subject the waste to temperatures exceeding 800°C–1000°C. At these temperatures, the stable aromatic rings fracture. The resulting flue gas, rich in NOx, is then passed through an alkaline scrubber system (typically utilizing calcium carbonate or sodium hydroxide) to neutralize the nitrogen oxides before environmental release[8][9].

Table 2: Waste Stream Compatibility Matrix
Waste Stream TypeCompatibilityAction Required
Aqueous Waste (Drain) Strictly Prohibited Compound is highly toxic to aquatic life[1][4].
Halogenated Organics Sub-optimalMay incur higher disposal costs; segregate if possible.
Non-Halogenated Organics Ideal Route to standard organic incineration streams[12].
Strong Oxidizers / Acids Strictly Prohibited Risk of violent reaction or N-oxide formation[4][7].

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 8-quinolinyl 6-quinoxalinecarboxylate waste from the laboratory bench to final environmental neutralization.

G A 8-Quinolinyl 6-Quinoxalinecarboxylate Waste B Solid Waste (Powders, PPE) A->B C Liquid Waste (Solvent Mixtures) A->C D Non-Halogenated Organic Waste Container B->D C->D E High-Temp Incineration (>800°C) D->E F Thermal Decomposition (NOx + CO2 + H2O) E->F G NOx Scrubbing (Alkaline Wash) F->G H Safe Environmental Release G->H

Caption: Waste routing and thermal decomposition pathway for nitrogenous heterocyclic compounds.

References

  • Combustion of hazardous biological waste derived from the fermentation of antibiotics using TG–FTIR and Py–GC/MS techniques. ResearchGate. Available at:[Link]

  • Chemical Hygiene Plan. USDA ARS. Available at:[Link]

  • Energy recovery from syngas and pyrolysis wastewaters with anaerobic mixed cultures. PMC (NIH.gov). Available at:[Link]

  • Study on Pyrolysis Behavior of Avermectin Mycelial Residues and Characterization of Obtained Gas, Liquid, and Biochar. MDPI. Available at:[Link]

  • Quinoline. EPA. Available at:[Link]

  • Quinoline. AFIRM Group. Available at:[Link]

  • Quinoline - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at:[Link]

  • Substance Information - 6(or 8)-(sec-butyl)quinoline. ECHA - European Union. Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 8-quinolinyl 6-quinoxalinecarboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-quinolinyl 6-quinoxalinecarboxylate. Given the absence of specific toxicologi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-quinolinyl 6-quinoxalinecarboxylate. Given the absence of specific toxicological data for this compound, this protocol is grounded in a precautionary approach, drawing from the known hazard profiles of its parent heterocyclic structures: quinoline and quinoxaline. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Assessment: A Precautionary Approach

Assumed Hazards:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.[3][4][5]

  • Skin and Eye Irritation: Likely to cause skin irritation and potentially serious eye damage upon contact.[2][3][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Aquatic Toxicity: Assumed to be very toxic to aquatic life with long-lasting effects.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 8-quinolinyl 6-quinoxalinecarboxylate. The following table outlines the minimum required PPE.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against skin contact.[1][7][8] Always inspect gloves for tears or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][7]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1][7]Primary
Respiratory Protection N95 Particulate Respirator or higherNecessary when handling the solid, powdered form to prevent inhalation of dust particles.[7]Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a significant risk of splashes.[7][8]Secondary
Operational Plan: A Step-by-Step Workflow

The following workflow is designed to minimize exposure and prevent contamination from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab coat, goggles, gloves prep_hood Prepare Fume Hood: Ensure proper ventilation prep_ppe->prep_hood Enter Lab prep_weigh Weigh Compound: Use anti-static weigh boat prep_hood->prep_weigh handle_dissolve Dissolution: Slowly add solid to solvent prep_weigh->handle_dissolve Transfer to Reaction handle_reaction Reaction Setup: Conduct within fume hood handle_dissolve->handle_reaction cleanup_decon Decontaminate: Rinse glassware with solvent handle_reaction->cleanup_decon Post-Experiment cleanup_waste Segregate Waste: Solid, Liquid, Sharps cleanup_decon->cleanup_waste cleanup_ppe Doff PPE: Remove and dispose of gloves cleanup_waste->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of 8-quinolinyl 6-quinoxalinecarboxylate.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before handling the compound, put on a laboratory coat, chemical splash goggles, and nitrile gloves.[1][7]

    • Work Area: All work with 8-quinolinyl 6-quinoxalinecarboxylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1]

    • Weighing: When weighing the solid compound, do so carefully to avoid generating dust.[1] Use a weigh boat and transfer it directly into the reaction vessel within the fume hood.

  • Handling:

    • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[7]

    • Experimental Procedures: Keep a safe distance from ongoing reactions and use appropriate shielding if necessary. Avoid all direct physical contact with the substance.

  • Cleanup:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.[1]

    • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of 8-quinolinyl 6-quinoxalinecarboxylate. All waste materials containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

Waste Type Collection Procedure
Solid Waste Place any solid 8-quinolinyl 6-quinoxalinecarboxylate, contaminated weigh boats, or filter papers directly into a labeled, sealable hazardous solid waste container.[1][7]
Liquid Waste For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[1]
Contaminated Materials Dispose of any contaminated PPE, such as gloves, as hazardous solid waste.[1]

Final Disposal: The ultimate disposal of 8-quinolinyl 6-quinoxalinecarboxylate waste must be conducted through an approved and licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and neutralize hazardous chemical compounds in an environmentally responsible manner.

By implementing these safety and logistical measures, researchers can confidently and safely handle 8-quinolinyl 6-quinoxalinecarboxylate, ensuring a secure environment for scientific advancement.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • SAFETY DATA SHEET (8-Hydroxyquinoline).
  • SAFETY DATA SHEET - Fisher Scientific (6-Quinolinecarboxylic acid).
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET (AM2201 8-quinolinyl carboxamide).
  • 8-HYDROXYQUINOLINE | Elemental Microanalysis.
  • 8-Hydroxyquinoline - SAFETY DATA SHEET.
  • Safety Data Sheet - Cayman Chemical.
  • 8-Hydroxyquinoline - Santa Cruz Biotechnology.
  • Safety Data Sheet: 8-Quinolinol - Carl ROTH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-quinolinyl 6-quinoxalinecarboxylate
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